Trovafloxacin mesylate

Catalog No.
S545988
CAS No.
M.F
C21H19F3N4O6S
M. Wt
512.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trovafloxacin mesylate

Product Name

Trovafloxacin mesylate

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C21H19F3N4O6S

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N

SMILES

CS(=O)(=O)[O-].C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Synonyms

7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid Methanesulfonate; CP 99219; CP 99219-27; Trovafloxacin Methanesulfonate; Trovafloxacin Monomethanesulfonate; Trov

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

The exact mass of the compound Trovafloxacin mesylate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

what is the pharmacokinetic profile of trovafloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameter Tables

Table 1: Key Pharmacokinetic Parameters of Trovafloxacin in Healthy Subjects (Single Dose) [1]

Parameter 100 mg Oral 200 mg Oral 200 mg IV (Alatrofloxacin) 300 mg IV (Alatrofloxacin)
Cmax (µg/mL) 1.0 ± 0.3 2.1 ± 0.5 2.7 ± 0.4 3.6 ± 0.6
Tmax (hrs) 0.9 ± 0.4 1.8 ± 0.9 1.0 ± 0.0 1.3 ± 0.4
AUC (µg•h/mL) 11.2 ± 2.2 26.7 ± 7.5 28.1 ± 5.1 46.1 ± 5.2
Half-Life (hrs) 9.1 9.6 9.4 11.2
Renal Clearance (mL/hr/kg) 6.5 ± 3.5 6.9 ± 0.5

Table 2: Multiple Dose Parameters and Distribution [2] [1] [3]

Parameter Value or Finding
Bioavailability (Oral) ~88% [1]
Protein Binding ~76% (concentration-independent) [1]
Volume of Distribution (Vdss) 1.2 - 1.6 L/kg [4] [1] [3]
Fecal Excretion (unchanged drug) ~43% [2]
Urinary Excretion (unchanged drug) ~5.9% [2]

| Tissue Distribution (Tissue/Fluid : Serum Ratio) | Bronchial Macrophages: 24.1 Lung Epithelial Lining Fluid: 5.8 Whole Lung: 2.1 [1] |

Metabolism and Elimination

Trovafloxacin undergoes extensive metabolism in the liver, with minimal contribution from cytochrome P450 oxidative pathways [2] [1]. The primary route of elimination is non-renal, through hepatic conjugation [2]. The following diagram illustrates the metabolic fate and excretion of a single oral dose of trovafloxacin in humans, based on data from a study of four healthy male volunteers [2].

G Start 200 mg Oral Dose Trovafloxacin Metabolism Hepatic Metabolism (Phase II Conjugation) Start->Metabolism Urine Urine Excretion (23.1% of dose) Metabolism->Urine Feces Feces Excretion (63.3% of dose) Metabolism->Feces U1 • Trovafloxacin Glucuronide: 12.8% • Unchanged Drug: 5.9% Urine->U1 F1 • Unchanged Drug: 43.2% • N-acetyl Metabolite: 9.2% • N-sulfate Metabolite: 3.9% Feces->F1

Trovafloxacin Metabolism and Excretion Pathways [2].

Experimental Protocols

The pharmacokinetic profile of trovafloxacin was established through specific clinical studies. Here are the methodologies for two key experiments:

1. Study of Metabolism and Excretion in Healthy Volunteers [2]

  • Objective: To examine the metabolism and excretion pathways of trovafloxacin.
  • Subjects: Four healthy male volunteers.
  • Dosing: A single, oral 200-mg dose of radiolabeled (C14) trovafloxacin.
  • Sample Collection: Blood, urine, and feces were collected.
  • Analytical Methods:
    • Trovafloxacin in urine and serum was quantified using High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.
    • Metabolites in serum, urine, and feces were identified using reverse-phase HPLC coupled with Mass Spectrometry (HPLC/MS).
    • Radioactivity in samples was measured by liquid scintillation counting to determine total recovery.

2. Study of Biliary Excretion in Surgical Patients [2]

  • Objective: To compare the concentrations of trovafloxacin and its metabolites in bile versus serum.
  • Subjects: Three patients with indwelling nasobiliary tubes (who had undergone recent hepatobiliary surgery).
  • Dosing: A single 200-mg oral dose of trovafloxacin.
  • Sample Collection: Serial samples of blood and bile were collected.
  • Analytical Methods:
    • Trovafloxacin and its N-acetyl metabolite in bile were analyzed using HPLC with UV and Mass Spectrometric detection (HPLC/UV/MS).

Critical Safety Notice

It is crucial to note that trovafloxacin (Trovan) has been associated with serious and fatal liver injury [1] [5]. This risk led to significant market restrictions. Its use should be reserved only for treating serious, life- or limb-threatening infections in an inpatient setting, and only when no safer alternative antimicrobial therapy is available [1].

References

PANX1 Channel Inhibition by Trovafloxacin: Technical Guide for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PANX1 Channels and Trovafloxacin Discovery

Pannexin 1 (PANX1) channels are large-pore transmembrane channels expressed in various cell types throughout the body, including neurons, vascular cells, and immune cells. These channels function as conduits for the release of nucleotides such as adenosine triphosphate (ATP), which plays crucial roles in purinergic signaling across diverse physiological and pathological processes [1]. PANX1 channels can be activated through multiple mechanisms including caspase cleavage during apoptosis, elevated extracellular potassium, intracellular calcium increase, and receptor-mediated signaling pathways [1]. The fundamental role of PANX1 in cellular communication and inflammatory processes has made it an attractive therapeutic target for various conditions.

The discovery of trovafloxacin as a PANX1 inhibitor emerged from an unexpected finding during a small-molecule screen. Researchers utilizing a flow cytometry-based assay monitoring TO-PRO-3 uptake by apoptotic Jurkat cells identified the quinolone antibiotic trovafloxacin as a potent inhibitor of PANX1 channel activity [2] [3]. This finding was particularly significant because trovafloxacin was already in clinical use as an antibacterial agent, with known serious side effects that were not fully understood mechanistically. The discovery provided a novel molecular target for these side effects while simultaneously revealing a new tool for investigating PANX1 channel function [2].

Table: Key Characteristics of PANX1 Channels

Feature Description
Topology Four transmembrane domains with intracellular N- and C-termini
Oligomeric State Predominantly hexameric [4]
Permeability Ions, ATP, fluorescent dyes (up to ~1 kDa) [3]
Activation Mechanisms Caspase cleavage, extracellular K⁺, intracellular Ca²⁺, receptor signaling [1]
Physiological Roles Apoptotic cell clearance, blood pressure regulation, neuroinflammation [5] [1]

Mechanism of PANX1 Inhibition by Trovafloxacin

Structural and Functional Basis of Inhibition

Trovafloxacin exerts its inhibitory effects on PANX1 through direct channel blockade rather than interfering with upstream activation mechanisms. Research demonstrates that trovafloxacin rapidly inhibits already-open PANX1 channels when added to cells undergoing apoptosis, indicating direct channel interaction [3]. Electrophysiological studies reveal that trovafloxacin preferentially blocks the inward current (at -50 mV) with minimal effect on outward current (at +80 mV) [3]. This distinctive pharmacological profile differs from other PANX1 inhibitors like carbenoxolone (CBX), which blocks both inward and outward currents [3].

The inhibition mechanism involves trovafloxacin binding directly to PANX1 channels, increasing the time channels spend in closed states. In excised inside-out patch clamp recordings, trovafloxacin application reduced the open probability (NPo) from approximately 0.85 under control conditions to 0.15 [3]. This direct channel blocking activity occurs at trovalfoxacin concentrations typically achieved in human plasma (2-10 μM), suggesting physiological relevance [2] [3]. Importantly, trovafloxacin does not inhibit caspase activation or caspase-mediated PANX1 cleavage during apoptosis, nor does it affect connexin 43 gap junctions or PANX2 channels, indicating relative specificity for PANX1 [3].

Impact on Cellular Disassembly During Apoptosis

Beyond its channel blocking activity, trovafloxacin profoundly influences cellular disassembly during apoptosis. Inhibition of PANX1 by trovafloxacin leads to dysregulated fragmentation of apoptotic cells, resulting in increased formation of smaller apoptotic bodies [2] [3]. These fragments are annexin V-positive, indicating phosphatidylserine exposure characteristic of apoptosis, but display altered morphological progression. This phenomenon is not specific to trovafloxacin alone, as other PANX1 inhibitors like carbenoxolone and probenecid produce similar effects, and genetic loss of PANX1 phenocopies trovafloxacin treatment [3].

The following diagram illustrates the mechanism of PANX1 activation and inhibition by trovafloxacin during apoptosis:

G ApoptoticStimulus Apoptotic Stimulus CaspaseActivation Caspase 3/7 Activation ApoptoticStimulus->CaspaseActivation PANX1Cleavage PANX1 C-terminal Cleavage CaspaseActivation->PANX1Cleavage ChannelOpening PANX1 Channel Opening PANX1Cleavage->ChannelOpening ATPRelease ATP Release ChannelOpening->ATPRelease ChannelBlock PANX1 Channel Block ChannelOpening->ChannelBlock FindMeSignals Find-Me Signal Release ATPRelease->FindMeSignals PhagocyteRecruitment Phagocyte Recruitment FindMeSignals->PhagocyteRecruitment NormalClearance Normal Apoptotic Clearance PhagocyteRecruitment->NormalClearance Trovafloxacin Trovafloxacin Inhibition Trovafloxacin->ChannelBlock Direct binding ReducedATP Reduced ATP Release ChannelBlock->ReducedATP DysregulatedFragmentation Dysregulated Fragmentation ReducedATP->DysregulatedFragmentation IncreasedBodies Increased Apoptotic Bodies DysregulatedFragmentation->IncreasedBodies

Figure 1: Mechanism of PANX1 activation during apoptosis and inhibition by trovafloxacin

Quantitative Characterization of Trovafloxacin-Mediated Inhibition

Pharmacological Profile and Potency

Trovafloxacin demonstrates dose-dependent inhibition of PANX1 channel activity with a half-maximal inhibitory concentration (IC₅₀) of approximately 4 μM for the PANX1 inward current [3]. This potency falls within the range of concentrations normally achieved in human plasma (2-10 μM), suggesting therapeutic relevance [2] [3]. The inhibitory effect is rapid in onset and reversible upon removal, consistent with direct channel blockade rather than transcriptional or translational regulation.

Comparison of trovafloxacin with other quinolone antibiotics reveals that specific structural features likely contribute to its PANX1 blocking activity [2]. While the exact structural determinants remain under investigation, this structure-activity relationship suggests potential for re-engineering quinolones to develop more selective PANX1 inhibitors with reduced antibacterial activity and improved safety profiles.

Table: Pharmacological Profile of Trovafloxacin-Mediated PANX1 Inhibition

Parameter Value Experimental Context
IC₅₀ (inward current) ~4 μM Apoptotic Jurkat cells [3]
Therapeutic Plasma Concentration 2-10 μM Human pharmacokinetics [2]
Effect on Open Probability (NPo) 0.85 → 0.15 Excised inside-out patches [3]
Specificity vs. PANX2 No inhibition Heterologous expression systems [3]
Specificity vs. Connexin 43 No inhibition Gap junction measurements [3]
Comparative Inhibition Across PANX1 Blockers

Trovafloxacin exhibits a distinctive inhibitory profile compared to other commonly used PANX1 channel blockers. While compounds like carbenoxolone and probenecid block both inward and outward currents, trovafloxacin preferentially inhibits the inward current with minimal effect on outward current at positive potentials [3]. This unique electrophysiological signature suggests a different mechanism of action at the molecular level, possibly involving interaction with distinct channel domains or gating mechanisms.

Table: Comparison of PANX1 Channel Inhibitors

Inhibitor Mechanism Current Block Profile Selectivity Clinical Status
Trovafloxacin Direct channel block Preferentially inward current Moderate (vs. PANX2/Cx43) Approved (restricted)
Carbenoxolone (CBX) Direct channel block Both inward and outward Low Research use
Probenecid Direct channel block Both inward and outward Moderate Approved (gout)
Brilliant Blue FCF Direct channel block Not fully characterized Moderate Food additive
PANX1 Nanobodies Extracellular domain binding Variable by clone High Preclinical [6]

Therapeutic Implications and Research Applications

Neuroinflammatory Conditions

Trovafloxacin demonstrates significant neuroprotective effects in models of central nervous system injury. In a murine controlled cortical impact model of traumatic brain injury, trovafloxacin treatment (60 mg/kg, administered at 1, 24, and 48 hours post-injury) significantly reduced tissue damage markers and improved locomotor deficits [7] [8]. These improvements correlated with reduced mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) and decreased accumulation of inflammatory cells at the injury site [7].

The anti-inflammatory mechanism appears to involve inhibition of ATP release from microglia, subsequently reducing their migration to injury sites [7]. This effect on neuroinflammation highlights the potential therapeutic repurposing of trovafloxacin derivatives for conditions where PANX1-mediated inflammation contributes to pathology, including traumatic brain injury, stroke, and possibly neurodegenerative disorders.

Cardiovascular Applications

PANX1 channels play important roles in vascular function, particularly in resistance arteries where they facilitate α1-adrenergic vasoconstriction through ATP release [5]. Trovafloxacin administration has been shown to reduce phenylephrine-induced contraction in ex vivo vessel preparations, demonstrating its efficacy in modulating vascular tone [5]. This effect is specifically mediated through PANX1 inhibition in vascular smooth muscle cells rather than endothelial cells [5].

The role of PANX1 in cardiovascular pathophysiology extends to conditions such as hypertension, atherosclerosis, and cardiac ischemia-reperfusion injury [5]. In models of cardiac ischemia-reperfusion, PANX1 inhibition has shown protective effects, though recent nanobody-based approaches suggest potential for more specific therapeutic targeting [6]. These findings position PANX1 as a promising target for cardiovascular drug development, with trovafloxacin serving as an important pharmacological tool for validation studies.

Experimental Methods for Studying PANX1 Inhibition

Core Assay Protocols

Dye Uptake Assay in Apoptotic Cells: The foundational assay for identifying trovafloxacin as a PANX1 inhibitor involves monitoring TO-PRO-3 uptake during apoptosis [3]. The protocol can be summarized as follows:

  • Induce apoptosis in Jurkat cells using appropriate stimuli (e.g., UV irradiation or death receptor activation)
  • Incubate cells with varying concentrations of trovafloxacin (typically 1-40 μM)
  • Add TO-PRO-3 dye (1 μM final concentration) and incubate for 15-30 minutes
  • Analyze dye uptake by flow cytometry, measuring fluorescence in the far-red channel
  • Include controls with known PANX1 inhibitors (e.g., carbenoxolone) and PANX1-deficient cells

Electrophysiological Characterization: Whole-cell and single-channel patch clamp recordings provide detailed mechanistic information:

  • For whole-cell recordings, use cells expressing PANX1 (endogenous or recombinant)
  • Establish whole-cell configuration and record basal currents
  • Induce PANX1 currents through appropriate stimulation (caspase cleavage, high K⁺, receptor activation)
  • Apply trovafloxacin (1-50 μM) to active channels and monitor current inhibition
  • For single-channel analysis, use excised inside-out patches to directly apply trovafloxacin to intracellular channel domains
Specialized Methodological Approaches

ATP Release Measurements: Quantitative assessment of PANX1-mediated ATP release provides functional readout of channel activity:

  • Culture cells in appropriate medium and transfer to ATP-free recording solution
  • Stimulate PANX1 opening using established protocols (e.g., caspase cleavage, high extracellular K⁺)
  • Collect extracellular medium at timed intervals
  • Measure ATP content using luciferase-based assays
  • Compare ATP release in presence and absence of trovafloxacin (typically 10-40 μM)

Apoptotic Body Quantification: To assess the morphological consequences of PANX1 inhibition:

  • Induce apoptosis in primary thymocytes or Jurkat cells
  • Treat with trovafloxacin or other PANX1 inhibitors
  • Stain cells with annexin V-FITC and 7-AAD
  • Analyze by flow cytometry using forward scatter (FSC) and side scatter (SSC) parameters to identify apoptotic bodies
  • Confirm findings by imaging flow cytometry (ImageStream) for morphological validation

The following diagram illustrates the core experimental workflow for evaluating PANX1 inhibition:

G Start Experimental Workflow CellPrep Cell Preparation (Primary cells or cell lines) Start->CellPrep PANX1Activation PANX1 Activation (Apoptosis, High K⁺, etc.) CellPrep->PANX1Activation DrugApplication Trovafloxacin Application (1-50 μM) PANX1Activation->DrugApplication FunctionalAssay Functional Assessment DrugApplication->FunctionalAssay DyeUptake Dye Uptake Assay (TO-PRO-3, Ethidium) FunctionalAssay->DyeUptake ATPMeasure ATP Release Measurement FunctionalAssay->ATPMeasure PatchClamp Electrophysiology (Whole-cell/Excised patch) FunctionalAssay->PatchClamp Morphology Morphological Analysis (Apoptotic body formation) FunctionalAssay->Morphology DataAnalysis Data Analysis DyeUptake->DataAnalysis ATPMeasure->DataAnalysis PatchClamp->DataAnalysis Morphology->DataAnalysis

Figure 2: Experimental workflow for evaluating PANX1 inhibition by trovafloxacin

Conclusion and Future Directions

The discovery of trovafloxacin as a PANX1 channel inhibitor has provided valuable insights into both the biological functions of PANX1 and potential therapeutic applications. The unique inhibitory profile of trovafloxacin, with its preferential blockade of inward currents and effects on apoptotic cellular disassembly, distinguishes it from other PANX1 blockers and offers specific advantages for research applications. The well-characterized dose-response relationship and established experimental protocols facilitate its use as a pharmacological tool in both basic research and drug discovery efforts.

References

trovafloxacin neuroprotective effects in brain trauma models

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Neuroprotection: Beyond Antibiosis

Trovafloxacin's neuroprotective effects are primarily attributed to its action as a pannexin-1 (Panx1) channel inhibitor, rather than its antibiotic function [1] [2]. The proposed mechanism involves a multi-step pathway that attenuates the secondary injury cascade following TBI, as illustrated below.

G TBI Traumatic Brain Injury (TBI) Panx1 Pannexin-1 (Panx1) Channel Activation TBI->Panx1 ATP ATP Release Panx1->ATP Purinergic Activation of Purinergic Pathways & Inflammasome ATP->Purinergic Inflammation Neuroinflammation - Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) - Immune Cell Activation (Microglia, Neutrophils, Astroglia) Purinergic->Inflammation Damage Neuronal Dysfunction & Tissue Damage Inflammation->Damage TVX Trovafloxacin (Panx1 Inhibitor) TVX->Panx1  Inhibits

Diagram 1: Proposed mechanism of Trovafloxacin's neuroprotective action via Panx1 channel inhibition.

This mechanism is supported by key experimental findings:

  • In Vivo Evidence: Treatment with trovafloxacin in a murine Controlled Cortical Impact (CCI) model significantly reduced mRNA levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α and decreased the accumulation of neutrophils, microglia/macrophages, and astroglia at the injury site [1] [2].
  • In Vitro Corroboration: In a stimulated microglial cell line (BV-2), trovafloxacin significantly inhibited both ATP release and cell migration, demonstrating a direct anti-inflammatory action on immune cells involved in neuroinflammation [2].

Summary of Key Experimental Findings In Vivo

The following table summarizes the quantitative outcomes of trovafloxacin administration in a preclinical TBI model.

Experimental Parameter Finding in Trovafloxacin-Treated Subjects Significance / Implication
Locomotor Deficit (Rotarod test) Significant improvement [1] [2] Indicates functional recovery and reduced neurological impairment.
Tissue Damage Markers (Western Blot) Significant reduction [1] [2] Demonstrates direct neuroprotection and preservation of brain tissue.
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α mRNA) Significant reduction [1] [2] Confirms attenuation of neuroinflammation at a molecular level.
Inflammatory Cell Accumulation (Neutrophils, Microglia/Macrophages, Astroglia) Significant overall reduction at injury zone [1] [2] Shows reduced cellular-level immune response and infiltration.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key studies.

In Vivo Mouse Model of TBI
  • Animal Model: Controlled Cortical Impact (CCI) in 10-week-old male C57BL/6 mice [2].
  • Injury Parameters:
    • Impact tip diameter: 4.0 mm
    • Coordinates: AP -2.26, ML +2.0
    • Depth: 0.65 mm below the dura
    • Impact velocity: 4.0 m/s
    • Dwell time: 200 ms [2]
  • Trovafloxacin Administration:
    • Dosage: 60 mg/kg
    • Route: Intraperitoneal injection
    • Dosing Schedule: At 1, 24, and 48 hours post-injury [2]
    • Vehicle: Diluted in saline from a 100 mM DMSO stock [2].
  • Outcome Measures:
    • Functional: Rotarod test for locomotor activity [1] [2].
    • Molecular: mRNA levels of cytokines (IL-1β, IL-6, TNF-α) and cell markers (Iba1, CD68, GFAP) assessed via RT-qPCR. Protein levels of tissue damage markers (α-II spectrin, MMP-9) and glial activation (GFAP, CD68) measured by western blot [2].
    • Histological: Immunofluorescence for cell-type identification and accumulation [1] [2].
In Vitro Microglial Assays
  • Cell Line: BV-2 immortalized murine microglial cells [2].
  • Assays:
    • ATP Release: Extracellular ATP levels were measured from chemotactically-stimulated BV-2 cells, showing significant inhibition by trovafloxacin [2].
    • Cell Migration: Trovafloxacin significantly inhibited the migration of stimulated microglial cells [2].

Critical Consideration: Clinical Translation and Safety

A major challenge for the clinical development of trovafloxacin as a neuroprotective agent is its idiosyncratic drug-induced liver injury (DILI) [3]. Research indicates that trovafloxacin can drive inflammation-associated hepatic reactions by altering macrophage polarization [3]. This highlights a critical disconnect: while Panx1 inhibition may suppress detrimental neuroinflammation in the CNS, the same compound can provoke a harmful inflammatory response in the liver. Future research must focus on dissecting this tissue-specific duality, potentially by developing analogs that retain Panx1 inhibition without the concomitant hepatotoxicity.

Future Research Directions

The findings on trovafloxacin lay a foundation for several promising research avenues:

  • Direct Target Validation: Future studies should utilize genetic approaches (e.g., Panx1 knockout animals) to directly confirm Panx1 channels as the therapeutic target, moving beyond pharmacological inhibition [1].
  • Therapeutic Window Exploration: Determining the optimal treatment window post-TBI is crucial for clinical relevance.
  • Analog Development: The primary goal should be to develop novel Panx1 inhibitors based on the trovafloxacin pharmacophore that are devoid of antibacterial activity and hepatotoxicity, thereby separating the neuroprotective benefits from the off-target risks.

References

Trovafloxacin-Induced Liver Injury through Mitochondrial Dysfunction: Mechanisms and Experimental Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trovafloxacin and Idiosyncratic Drug-Induced Liver Injury (IDILI)

Trovafloxacin (TVX) is a broad-spectrum fluoroquinolone antibiotic that received a black box warning from the FDA in 1999 and had its use severely restricted after being associated with over 150 cases of severe hepatotoxicity, including 14 cases of acute liver failure [1] [2]. Unlike intrinsic liver toxins that demonstrate predictable dose-dependent toxicity, TVX causes idiosyncratic drug-induced liver injury (IDILI) which manifests unpredictably in a small subset of patients, making it difficult to detect during preclinical safety assessment [1]. The mechanisms underlying TVX hepatotoxicity represent a critical research focus as they illuminate broader principles of IDILI while providing insights for developing safer antibiotics and more predictive toxicity models.

What makes TVX particularly interesting from a toxicological perspective is that its structural analogue, levofloxacin (LVX), lacks significant hepatotoxic potential despite belonging to the same antibiotic class [1]. This difference has enabled comparative studies to identify specific mechanistic features distinguishing hepatotoxic from non-hepatotoxic fluoroquinolones. Research conducted over the past decade has consistently demonstrated that mitochondrial dysfunction represents a central mechanism in TVX-induced liver injury, though multiple intersecting pathways contribute to the overall pathological process [3] [1] [2].

Mitochondrial Oxidative Stress and Peroxynitrite Formation

Reactive Oxygen and Nitrogen Species Generation

TVX promotes the formation of reactive oxygen species (ROS) within hepatic mitochondria through multiple mechanisms. In experimental models, TVX exposure significantly increased mitochondrial ROS formation in human hepatocytes [1]. This ROS generation appears linked to TVX's effects on mitochondrial calcium homeostasis, as studies have demonstrated that TVX increases mitochondrial Ca²⁺ levels, leading to calcium-dependent activation of mitochondrial nitric oxide synthase (NOS) activity and consequent elevation of nitric oxide (NO) production [3].

The simultaneous generation of superoxide (O₂⁻) and nitric oxide (NO) creates ideal conditions for the formation of peroxynitrite (ONOO⁻), an extremely potent oxidant that mediates much of TVX's mitochondrial damage [3]. Evidence for peroxynitrite-mediated damage includes:

  • Increased protein carbonyls (2.5-fold elevation) indicating protein oxidation [3]
  • Reduced aconitase activity (20% decrease) through peroxynitrite-mediated inactivation [3]
  • Elevated nitrotyrosine residues in mitochondrial proteins, a specific marker of peroxynitrite-mediated protein nitration [3]

Table 1: Key Markers of TVX-Induced Mitochondrial Oxidative Stress

Marker Change Biological Significance Experimental Model
Protein carbonyls 2.5-fold increase Indicator of protein oxidation Sod2(+/-) mice [3]
Aconitase activity 20% decrease Mitochondrial enzyme inactivation Sod2(+/-) mice [3]
Nitrotyrosine residues Significant increase Protein nitration by peroxynitrite Sod2(+/-) mice [3]
Mitochondrial ROS Increased Oxidative stress Human hepatocytes [1]
Hepatic glutathione Depleted Antioxidant defense impairment Human liver model [1]
Glutathione Depletion and Antioxidant Defenses

TVX-induced oxidative stress is exacerbated by concurrent depletion of hepatic glutathione, a critical component of the cellular antioxidant defense system [1]. Glutathione functions as a essential cofactor for glutathione peroxidase, which reduces hydrogen peroxide and lipid peroxides, and serves as a direct free radical scavenger. The combination of increased ROS production and compromised antioxidant defenses creates a self-amplifying cycle of oxidative damage that ultimately leads to mitochondrial membrane permeabilization, release of pro-apoptotic factors, and hepatocyte death [1].

The critical role of mitochondrial oxidative stress in TVX hepatotoxicity is further supported by evidence of selective mitochondrial DNA disruption. In mouse models with partial superoxide dismutase deficiency (Sod2(+/-)), TVX exposure specifically reduced transcript levels of mtDNA-encoded genes (e.g., Cox2/mtCo2) while leaving nuclear DNA-encoded mitochondrial genes largely unaffected [3]. This selective vulnerability of mitochondrial gene expression highlights the preferential targeting of mitochondrial components by TVX-induced oxidative damage.

Cellular Signaling Pathways in TVX Hepatotoxicity

MAPK/ERK and ATR Activation Pathways

The oxidative damage initiated by TVX triggers complex cellular signaling responses that determine hepatocyte fate. A key mechanism involves TVX-induced replication stress, which activates the ataxia telangiectasia and Rad3-related (ATR) pathway, a central regulator of the DNA damage response [2]. This replication stress manifests experimentally as:

  • Cell cycle arrest and impaired proliferation [2]
  • Enhanced p21 expression, a cyclin-dependent kinase inhibitor [2]
  • Phosphorylation of ATR substrates indicating pathway activation [2]
  • Double-strand DNA breaks evidenced by γH2AX formation [2]

Simultaneously, TVX activates extracellular signal-related kinase (ERK), which interacts with the ATR pathway to promote hepatocyte death [2]. ERK activation contributes to DNA strand breaks and facilitates caspase activation, creating a feed-forward loop that amplifies the cytotoxic response. The central role of ERK signaling has been demonstrated experimentally through inhibition studies where ERK pathway blockers attenuated TVX/TNF-mediated cytotoxicity [2].

TVX_pathway TVX TVX ROS ROS TVX->ROS Mitochondrial_Ca Mitochondrial_Ca TVX->Mitochondrial_Ca Replication_stress Replication_stress TVX->Replication_stress TNF TNF ERK_activation ERK_activation TNF->ERK_activation DNA_damage DNA_damage ROS->DNA_damage Mitochondrial_Ca->DNA_damage ATR_activation ATR_activation Replication_stress->ATR_activation Replication_stress->DNA_damage ATR_activation->DNA_damage ERK_activation->DNA_damage Caspase_activation Caspase_activation ERK_activation->Caspase_activation DNA_damage->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Figure 1: Key Signaling Pathways in TVX-Induced Hepatotoxicity. TVX induces mitochondrial ROS, calcium dysregulation, and replication stress, while TNF activates ERK; these converge on DNA damage and apoptosis [3] [2].

TNF Synergy and Inflammatory Stress

A critical aspect of TVX hepatotoxicity is its synergistic interaction with tumor necrosis factor-alpha (TNF), which explains the idiosyncratic nature of the injury [2]. While TVX alone causes limited cytotoxicity in most experimental systems, combination with TNF results in severe apoptotic hepatocyte death. This synergistic interaction involves:

  • Prolonged JNK activation beyond normal signaling duration [2]
  • Enhanced caspase-3 and caspase-9 activation executing apoptotic program [2]
  • Mitochondrial permeability transition leading to cytochrome c release [2]
  • ERK-dependent amplification of the cell death signal [2]

The requirement for concurrent inflammatory stimuli (TNF) explains why TVX hepatotoxicity manifests only in certain patients, as those experiencing infections or other inflammatory conditions would have elevated cytokine levels that synergize with TVX [2]. This mechanism also accounts for the failure of standard animal toxicity studies to predict TVX hepatotoxicity, as healthy laboratory animals lack the inflammatory context necessary to unmask the drug's toxic potential.

Immune Cell Involvement and Multicellular Responses

The hepatotoxicity of TVX involves not just hepatocytes but complex multicellular interactions within the liver microenvironment. Advanced human microphysiological liver models have demonstrated that TVX elicits vascular and hepatocellular toxicity associated with pro-inflammatory cytokine release – effects that depend on the presence of multiple hepatic cell types [1]. Key aspects of this multicellular response include:

  • Liver sinusoidal endothelial cell (LSEC) injury contributing to vascular dysfunction [1]
  • Monocyte-derived macrophage activation promoting inflammatory signaling [1]
  • Cytokine-dependent amplification of the initial hepatocellular damage [1]

The essential role of non-parenchymal cells in mediating TVX hepatotoxicity has been demonstrated in comparative studies using simplified versus complex models. When tested in conventional 2D hepatocyte cultures, TVX showed direct concentration-dependent cytotoxicity. However, in more physiologically relevant 3D microphysiological models containing multiple cell types, TVX induced significantly greater tissue injury at equivalent concentrations, accompanied by pronounced pro-inflammatory cytokine release [1]. This demonstrates that non-parenchymal cells don't merely respond to hepatocyte damage but actively contribute to the pathological process through immune-mediated mechanisms.

Genetic and Susceptibility Factors

Mitochondrial Superoxide Dismutase Deficiency

Individual susceptibility to TVX hepatotoxicity is strongly influenced by genetic factors affecting mitochondrial antioxidant capacity. Research using Sod2(+/-) mice (with heterozygous deficiency in mitochondrial superoxide dismutase) has demonstrated that partial SOD2 deficiency dramatically increases vulnerability to TVX-induced liver injury [3]. These mice, which have only moderately increased basal superoxide levels, develop significant hepatic toxicity when exposed to TVX at doses that cause no injury in wild-type animals. Key findings in this model include:

  • Increased hepatic protein carbonyls (2.5-fold) indicating enhanced protein oxidation [3]
  • Significant mitochondrial protein nitrotyrosination specifically in Sod2(+/-) mice [3]
  • Selective reduction of mtDNA-encoded gene expression without changes in mtDNA copy number [3]
  • Disabled mitochondrial aconitase through peroxynitrite-mediated inactivation [3]

The Sod2(+/-) model provides critical insights into human susceptibility, as polymorphisms affecting SOD2 function or expression in humans could similarly increase vulnerability to TVX hepatotoxicity. This genetic predisposition likely interacts with other risk factors to determine individual susceptibility profiles.

Additional Susceptibility Factors

Beyond genetic polymorphisms in antioxidant defense systems, several other factors may influence individual susceptibility to TVX-induced liver injury:

  • Preexisting mitochondrial impairments including inborn mitochondrial cytopathies or β-oxidation defects [4]
  • Concurrent inflammatory conditions that elevate circulating cytokine levels [2]
  • Metabolic comorbidities such as obesity-associated metabolic syndrome that inherently stress mitochondrial systems [4]
  • Age and hormonal status affecting drug metabolism and mitochondrial function [4]

The multifactorial nature of susceptibility explains the idiosyncratic presentation of TVX hepatotoxicity and underscores why it remained undetected until post-marketing surveillance identified cases in vulnerable populations.

Experimental Methodologies for Mechanistic Investigation

In Vitro Models for Hepatotoxicity Assessment

Various experimental systems have been developed to study TVX hepatotoxicity mechanisms, each offering distinct advantages and limitations:

  • Immortalized Hepatocyte Cultures: HepG2 cells and similar hepatocyte lines provide a convenient model for initial mechanistic studies. These systems have demonstrated the synergistic cytotoxicity of TVX and TNF and enabled detailed mapping of signaling pathways [2]. Protocol: Plate HepG2 cells at 1.2×10⁶ cells per well in 6-well plates, allow 7 hours for adhesion, then treat with TVX (typically 50-200 µM) and TNF (10-20 ng/mL) for varying durations [2].

  • Primary Human Hepatocytes: These maintain more physiologically relevant drug metabolism capabilities and have been used for microarray analysis to identify TVX-specific gene expression signatures involving mitochondrial damage, RNA processing, and inflammation pathways [5].

  • Advanced Microphysiological Systems: 3D human liver models incorporating LSECs, monocyte-derived macrophages, and differentiated HepaRG cells arranged in a physiologically relevant architecture [1]. These models recapitulate multicellular immune responses and allow perfusion of drugs through vascular channels to mimic in vivo delivery. Protocol: Assemble sequential cell layers (LSECs → MDMs → HepaRG) in perfused biochip platforms, maintain for 7 days with continuous perfusion of TVX at clinically relevant concentrations (1-20 µM) through vascular channels [1].

Table 2: Experimental Models for Studying TVX Hepatotoxicity

Model System Key Applications Advantages Limitations
HepG2 hepatoblastoma cells Signaling pathway analysis, TNF synergy studies [2] High reproducibility, suitable for mechanistic dissection Limited metabolic capacity, transformed phenotype
Sod2(+/-) mouse model Susceptibility factor investigation, in vivo validation [3] Models genetic predisposition, enables whole-organism study Species differences in drug metabolism
3D microphysiological human liver model Multicellular interactions, drug safety assessment [1] Incorporates human immune cells, detects immune-mediated toxicity Technically complex, resource-intensive
Primary human hepatocytes Gene expression profiling, human-specific responses [5] Human-specific metabolism, identifies relevant pathways Donor variability, limited lifespan
Key Methodological Approaches

Multiple analytical methods have been essential for elucidating TVX mechanisms:

  • Western Blot Analysis: Detect phosphorylation of ERK, JNK, ATR substrates, and DNA damage markers (γH2AX). Protocol: Extract proteins in RIPA buffer with protease/phosphatase inhibitors, separate 15 µg protein on 10% Bis-Tris gels, transfer to PVDF membranes, probe with specific primary antibodies (1:1000-1:10000 dilutions), and detect with HRP-conjugated secondaries [2].

  • Mitochondrial Function Assessment: Measure ROS production using fluorescent probes (DAF-2 for NO), assess mitochondrial membrane potential with JC-1 or TMRM dyes, quantify glutathione depletion fluorometrically, and evaluate metabolic enzyme activities (e.g., aconitase) [3] [1].

  • Cell Viability and Death Assays: Quantify cytotoxicity through LDH release, alanine aminotransferase activity, caspase-3/7 activation assays, and nuclear staining (DAPI) for viability assessment [1] [2].

  • Gene Expression Analysis: Utilize microarray and RNA sequencing to identify TVX-specific transcriptional responses, particularly for mitochondrial genes and stress response pathways [5].

experimental_workflow cluster_models Model Selection cluster_treatment Treatment Conditions cluster_endpoints Endpoint Analysis cluster_mechanisms Mechanistic Insights Model_selection Model_selection Treatment Treatment Model_selection->Treatment HepG2 HepG2 Primary_hepatocytes Primary_hepatocytes Microphysiological Microphysiological Animal_models Animal_models Endpoint_analysis Endpoint_analysis Treatment->Endpoint_analysis TVX_dose TVX_dose TNF_cotreatment TNF_cotreatment Time_course Time_course Inhibitors Inhibitors Mechanism Mechanism Endpoint_analysis->Mechanism Viability Viability Oxidative_stress Oxidative_stress Signaling Signaling Gene_expression Gene_expression Mitochondrial_dysfunction Mitochondrial_dysfunction Replication_stress Replication_stress Immune_activation Immune_activation Susceptibility_factors Susceptibility_factors

Figure 2: Experimental Workflow for Investigating TVX Hepatotoxicity. The approach progresses from model selection through treatment and endpoint analysis to mechanistic insights [3] [1] [2].

Summary and Implications for Drug Development

The hepatotoxicity of trovafloxacin represents a classic example of idiosyncratic drug-induced liver injury resulting from converging mechanisms: (1) direct mitochondrial dysfunction through oxidative stress and peroxynitrite formation; (2) replication stress activating DNA damage response pathways; (3) synergistic interactions with inflammatory mediators like TNF; and (4) multicellular immune responses involving various hepatic cell populations [3] [1] [2]. The evidence supporting these mechanisms comes from multiple experimental systems ranging from simplified cell cultures to sophisticated human microphysiological models.

Several key implications for drug development emerge from these findings:

  • Mitochondrial safety assessment should be incorporated early in drug development pipelines, particularly for chemical classes with known mitochondrial liabilities [4]
  • Inflammatory co-stimulation models provide greater sensitivity for detecting IDILI potential compared to standard toxicity tests [2]
  • Multicellular human microphysiological systems offer improved prediction of immune-mediated hepatotoxicity compared to conventional hepatocyte cultures [1]
  • Genetic susceptibility factors should be considered in safety assessment, particularly for drugs with suspected mitochondrial mechanisms [3]

References

Application Notes & Protocols: Enhanced Chemiluminescence Detection of Trovafloxacin using Gold Nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle of the Method

The detection of fluoroquinolone antibiotics, such as Trovafloxacin, is crucial in pharmaceutical quality control and clinical monitoring. Traditional methods can be limited by sensitivity and complexity. This protocol details a highly sensitive method using gold nanoparticles (Au NPs) to enhance the chemiluminescence (CL) signal from the luminol-ferricyanide-Trovafloxacin reaction [1].

The enhancement mechanism is twofold:

  • Catalytic Effect: Au NPs catalyze the redox reaction between luminol and an oxidant (potassium ferricyanide), leading to a greater production of excited-state 3-aminophthalate anions and, consequently, more light emission [1] [2].
  • Energy Transfer & Stabilization: The nanoparticles can interact with the CL reagents, potentially stabilizing excited states and facilitating more efficient energy transfer, thereby amplifying the signal [3].

This method offers a rapid, highly sensitive, and cost-effective alternative for quantifying Trovafloxacin in bulk form and pharmaceutical preparations [1].

Experimental Protocols

Synthesis of Gold Nanoparticles (Citrate Reduction Method)

This is the most common and reliable method for producing spherical Au NPs [2].

  • Materials: Hydrogen tetrachloroaurate(III) hydrate (HAuCl₄•xH₂O), Trisodium citrate dihydrate, Deionized water.
  • Equipment: Heating mantle with stirring capability, 250 mL round-bottom flask, thermometer, condenser (optional but recommended).
Step Procedure
1 Add 100 mL of 1 mM HAuCl₄ solution to the round-bottom flask and heat with vigorous stirring until a gentle boil.
2 Quickly add 10 mL of 38.8 mM trisodium citrate solution to the boiling gold solution.
3 Continue heating and stirring for 15 minutes. The solution color will change from pale yellow to deep red.
4 Remove the flask from heat and continue stirring until the solution cools to room temperature.
5 Characterize the synthesized Au NPs by UV-Vis spectroscopy (should show a peak at ~525 nm) and TEM (spherical particles, ~10-50 nm in diameter) [4]. Store at 4°C. The optimal catalytic activity is typically achieved after a curing time of 3 days [4].
Enhanced Chemiluminescence Detection of Trovafloxacin

This protocol is adapted from the published sequential injection analysis method [1].

  • Reagents:
    • Trovafloxacin mesylate standard solutions: Prepare in deionized water or a suitable solvent (e.g., mobile phase).
    • Luminol solution: 0.1 M stock solution in alkaline buffer (e.g., 0.1 M sodium carbonate, pH ~12).
    • Potassium ferricyanide (K₃[Fe(CN)₆]) solution: 0.01 M in deionized water.
    • Gold Nanoparticles: Use the synthesized Au NP solution from Protocol 2.1.
  • Equipment: Luminometer, sequential injection analysis (SIA) system or standard pipettes for manual mixing, data acquisition software.

G start Start Detection step1 Inject Alkaline Luminol into reaction cell start->step1 step2 Inject Potassium Ferricyanide solution step1->step2 step3 Inject Gold Nanoparticle (Au NP) solution step2->step3 step4 Inject Trovafloxacin Sample/Standard step3->step4 step5 Mix rapidly and Measure Chemiluminescence Signal immediately step4->step5 end Quantify Trovafloxacin via calibration curve step5->end

Figure 1: Workflow for Trovafloxacin Chemiluminescence Detection.

Step Procedure
1 Turn on the luminometer and set the instrument parameters (e.g., integration time, gain). Allow it to stabilize.

| 2 | Into the luminometer's reaction cell or a suitable vial, sequentially inject the following reagents in the specified order [1] [4]:

  • Alkaline Luminol solution (e.g., 500 µL)
  • Potassium Ferricyanide solution (e.g., 500 µL)
  • Gold Nanoparticle solution (Optimal concentration ~4.5×10⁻⁵ mmol/L [4])
  • Trovafloxacin sample or standard solution (e.g., 100 µL). | | 3 | Rapidly mix the solution (e.g., by pipetting up and down or using the instrument's mixer) and initiate signal measurement immediately. The CL reaction is very fast. | | 4 | Record the maximum CL intensity or the integrated signal over a fixed time period (e.g., 10 seconds). | | 5 | For quantification, run a series of Trovafloxacin standard solutions to generate a calibration curve by plotting the CL signal against concentration. |

Performance Data and Optimization

The following table summarizes the key performance characteristics of the Au NP-enhanced chemiluminescence method for Trovafloxacin, as reported in the literature [1].

Table 1: Performance Characteristics of the Au NP-enhanced Chemiluminescence Method for Trovafloxacin.

Parameter Chemiluminescence Method Fluorescence Method (with Au NPs & Eu³⁺)
Linear Range 1.0 × 10⁻⁹ to 1.0 × 10⁻² mol/L 1.0 × 10⁻⁸ to 1.0 × 10⁻³ mol/L
Limit of Detection (LOD) 1.7 × 10⁻¹⁰ mol/L 3.3 × 10⁻⁹ mol/L
Precision (% RSD) 1.3% (n=9) 1.2% (n=6)
Correlation Coefficient (r) 0.9991 0.9993
Key Reagents Luminol, K₃[Fe(CN)₆], Au NPs Eu(III), Au NPs
Critical Optimization Parameters

To achieve the performance metrics listed in Table 1, several experimental parameters must be optimized.

Table 2: Key Parameters for Optimization and Troubleshooting.

Parameter Optimal Condition / Effect Recommendation
Au NP Concentration Signal increases up to an optimal point, then decreases due to inner-filter effects or aggregation [4]. Perform a calibration using concentrations between 2-8 × 10⁻⁵ mmol/L; 4.5 × 10⁻⁵ mmol/L is a good starting point [4].
pH of the Reaction The luminol reaction requires a strongly alkaline medium (pH > 10) for efficient light emission. Use a 0.1 M sodium carbonate buffer (pH ~12) for the luminol stock solution.
Reagent Addition Order The sequence can impact mixing efficiency and the initial reaction kinetics. The order specified in Protocol 2.2 (Luminol → Ferricyanide → Au NPs → Analyte) is recommended [1].
Mixing and Timing The CL signal is transient and peaks rapidly. Inconsistent mixing or delayed measurement leads to poor reproducibility. Ensure rapid and consistent mixing. Use an automated injector or practice consistent manual technique. Start measurement immediately after the final reagent is added.

Applications and Conclusion

Application to Real Samples

This Au NP-enhanced CL method has been successfully applied to the determination of Trovafloxacin in its bulk form and in commercial pharmaceutical preparations [1]. The results showed excellent agreement with those obtained from other reference methods, confirming the method's accuracy and precision for routine pharmaceutical analysis [1].

Conclusion

The enhanced chemiluminescence detection of Trovafloxacin using gold nanoparticles provides a powerful analytical tool characterized by exceptional sensitivity (detection limits in the nanomolar to picomolar range), a wide linear dynamic range, and high precision. The protocol outlined here, covering nanoparticle synthesis, detection, and optimization, offers researchers a robust framework for implementing this technique in drug quality control and development settings.

References

Comprehensive Application Notes and Protocols: Fluorescence Detection Methods for Trovafloxacin in Pharmaceutical Preparations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that exhibits native fluorescence properties, making it an excellent candidate for sensitive analytical determination in pharmaceutical quality control. Fluorescence-based detection methods offer significant advantages for drug analysis, including exceptional sensitivity, high selectivity, and minimal sample preparation requirements compared to other analytical techniques. These characteristics are particularly valuable for routine analysis in pharmaceutical laboratories where rapid, reliable quantification of active pharmaceutical ingredients is essential. This document provides detailed application notes and standardized protocols for three robust fluorescence-based methodologies suitable for the determination of Trovafloxacin in various pharmaceutical formulations, including tablets, capsules, and bulk drug substances.

The following sections present a comprehensive comparison of available fluorescence techniques, detailed experimental protocols, and guidance on method selection to support researchers and analytical scientists in implementing these methods in compliance with quality assurance standards.

Comparison of Fluorescence Methods

The table below summarizes the key analytical parameters for three established fluorescence detection methods for Trovafloxacin:

Table 1: Comparison of fluorescence-based methods for Trovafloxacin determination

Method Linear Range Detection Limit Sample Type Key Advantages
Gold Nanoparticle-Enhanced Fluorescence [1] [2] (1.0 \times 10^{-8}) to (1.0 \times 10^{-3}) mol/L (3.3 \times 10^{-9}) mol/L Bulk form, Pharmaceutical preparations Enhanced sensitivity, Wide linear range
Micelle-Enhanced Spectrofluorimetry [3] 3.0–40.0 ng/mL 0.8 ng/mL Human urine, Serum, Pharmaceutical preparations Excellent sensitivity, Simple methodology
Solid-Phase Spectrofluorimetry [4] 7–160 ng/mL 2 ng/mL Human urine, Pharmaceutical preparations Pre-concentration capability, Eliminates matrix interference

These methods provide options for various application scenarios, from ultra-trace detection to routine quality control analysis. The selection of an appropriate method depends on the required sensitivity, available equipment, and sample matrix characteristics.

Detailed Experimental Protocols

Gold Nanoparticle-Enhanced Fluorescence Method
3.1.1 Principle

This method utilizes the significant fluorescence enhancement provided by gold nanoparticles (AuNPs) on the Trovafloxacin-Europium(III) complex. The AuNPs amplify the weak intrinsic fluorescence of the complex, resulting in substantially improved analytical sensitivity and enabling precise quantification at very low concentrations [1].

3.1.2 Reagents and Equipment
  • Trovafloxacin mesylate standard (high purity)
  • Europium(III) chloride or nitrate hexahydrate
  • Gold nanoparticle solution (approximately 15-20 nm diameter, characterized by UV-Vis spectroscopy)
  • Sodium hydroxide solution for pH adjustment
  • Buffer components (e.g., acetate, borate, or phosphate)
  • Pharmaceutical formulations (tablets, capsules)
  • Spectrofluorimeter with capability for 330 nm excitation
  • Cuvettes (quartz or UV-transparent)
  • pH meter with combination electrode
  • Analytical balance (0.0001 g sensitivity)
  • Ultrasonic bath
  • Volumetric flasks and pipettes of appropriate accuracy
3.1.3 Experimental Workflow

The following diagram illustrates the complete experimental workflow for the gold nanoparticle-enhanced fluorescence method:

G A Prepare 0.1 M acetate buffer (pH 5.5) B Add 1.0 mL Trovafloxacin standard/sample A->B C Add 0.5 mL Eu(III) solution (1.0×10⁻³ M) B->C D Add 0.3 mL AuNP solution (optimized concentration) C->D E Dilute to 10 mL with buffer solution D->E F Mix thoroughly and incubate for 10 min E->F G Measure fluorescence at λex=330 nm, λem=540 nm F->G

3.1.4 Detailed Procedure
  • Gold Nanoparticle Characterization: Verify the AuNP size and concentration using UV-Vis spectroscopy (surface plasmon resonance peak at ~520 nm for 20 nm particles) and dynamic light scattering if available [1].

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at (1.0 \times 10^{-3}) M in distilled water.
    • Prepare working standards by serial dilution to cover the concentration range of (1.0 \times 10^{-8}) to (1.0 \times 10^{-3}) M.
    • Prepare Eu(III) stock solution at (1.0 \times 10^{-3}) M in distilled water.
  • Sample Preparation:

    • For pharmaceutical formulations (tablets/capsules), weigh and powder an appropriate number of units.
    • Transfer an amount equivalent to 10 mg Trovafloxacin to a 100 mL volumetric flask.
    • Add approximately 70 mL distilled water and sonicate for 15 minutes.
    • Dilute to volume with distilled water and mix well.
    • Filter if necessary and dilute to an appropriate concentration within the working range.
  • Analytical Procedure:

    • Pipette 1.0 mL of standard or sample solution into a 10 mL volumetric flask.
    • Add 2.0 mL of 0.1 M acetate buffer (pH 5.5).
    • Add 0.5 mL of (1.0 \times 10^{-3}) M Eu(III) solution.
    • Add 0.3 mL of optimized AuNP solution.
    • Dilute to the mark with distilled water and mix thoroughly.
    • Allow the solution to stand for 10 minutes for complex stabilization.
    • Transfer to a fluorescence cuvette and measure the emission intensity at 540 nm with excitation at 330 nm.
  • Calibration Curve:

    • Process a series of standard solutions as above.
    • Plot fluorescence intensity versus concentration.
    • Perform linear regression to establish the calibration equation.
3.1.5 Data Analysis

The method shows excellent linearity ((r = 0.9993)) across the concentration range of (1.0 \times 10^{-8}) to (1.0 \times 10^{-3}) mol/L with a detection limit of (3.3 \times 10^{-9}) mol/L. The precision of the method, expressed as relative standard deviation (%RSD), is 1.2% (n=6), indicating high reproducibility [1] [2].

Micelle-Enhanced Spectrofluorimetric Method
3.2.1 Principle

This method exploits the fluorescence enhancement of Trovafloxacin in micellar media created by sodium dodecyl sulfate (SDS). The micellar system provides a hydrophobic microenvironment that increases quantum yield and shields the fluorophore from quenching, significantly improving sensitivity compared to aqueous solution [3].

3.2.2 Reagents and Equipment
  • This compound standard (high purity)
  • Sodium dodecyl sulfate (SDS, electrophoretic grade)
  • Acetic acid and sodium acetate for buffer preparation
  • Pharmaceutical formulations for analysis
  • Spectrofluorimeter with 1 cm quartz cuvettes
  • pH meter with combination electrode
  • Ultrasonic bath
  • Water bath with temperature control
  • Volumetric glassware
3.2.3 Experimental Workflow

The following diagram illustrates the complete experimental workflow for the micelle-enhanced spectrofluorimetric method:

G A Prepare 0.1 M acetate buffer (pH 5.5) B Add 1.0 mL Trovafloxacin standard/sample A->B C Add 2.0 mL SDS solution (40 mM) B->C D Dilute to 10 mL with buffer solution C->D E Mix and equilibrate for 5 min D->E F Measure fluorescence at λex=270 nm, λem=410 nm E->F

3.2.4 Detailed Procedure
  • Solutions Preparation:

    • Prepare SDS solution (40 mM) by dissolving an appropriate amount in distilled water.
    • Prepare acetate buffer (0.1 M, pH 5.5) by mixing solutions of sodium acetate and acetic acid.
    • Prepare Trovafloxacin stock solution (100 μg/mL) in distilled water.
  • Sample Preparation (Pharmaceutical Formulations):

    • For tablets: weigh and powder 10 units. Transfer an equivalent of 10 mg Trovafloxacin to a 100 mL volumetric flask.
    • Add 70 mL distilled water, sonicate for 15 minutes, dilute to volume, and mix well.
    • Filter through a 0.45 μm membrane filter, discard the first few mL.
    • Dilute appropriately to fall within the calibration range.
  • Analytical Procedure:

    • Transfer 1.0 mL of standard or sample solution to a 10 mL volumetric flask.
    • Add 2.0 mL of 40 mM SDS solution.
    • Add 4.0 mL of acetate buffer (0.1 M, pH 5.5).
    • Dilute to volume with distilled water and mix thoroughly.
    • Allow the solution to equilibrate for 5 minutes.
    • Transfer to a fluorescence cuvette and measure emission at 410 nm with excitation at 270 nm.
  • Calibration Curve:

    • Prepare standard solutions in the range of 3.0-40.0 ng/mL following the above procedure.
    • Plot fluorescence intensity versus concentration.
    • Determine the regression equation and correlation coefficient.
3.2.5 Data Analysis

The method demonstrates excellent linearity in the 3.0-40.0 ng/mL range with a detection limit of 0.8 ng/mL. The precision (RSD) is 1.5% at 12.0 ng/mL concentration level, and recovery in pharmaceutical preparations reaches 100% [3].

Solid-Phase Spectrofluorimetry
3.3.1 Principle

This method is based on the solid-phase retention of Trovafloxacin on Sephadex SP C-25 gel, followed by direct measurement of the fluorescence on the solid support. This approach provides effective pre-concentration of the analyte and elimination of matrix interferences, resulting in improved sensitivity and selectivity [4].

3.3.2 Reagents and Equipment
  • This compound standard (high purity)
  • Sephadex SP C-25 cation-exchange gel
  • Distilled water of high purity
  • Pharmaceutical formulations for analysis
  • Spectrofluorimeter with solid-sample holder attachment
  • 1 mm silica cell for solid-phase measurement
  • Vacuum filtration apparatus
  • Magnetic stirrer
3.3.3 Experimental Workflow

The following diagram illustrates the complete experimental workflow for the solid-phase spectrofluorimetry method:

G A Prepare 500 mL sample solution (7-160 ng/mL) B Add 300 mg Sephadex SP C-25 gel A->B C Stir for 15 min to facilitate adsorption B->C D Pack gel into 1 mm silica cell C->D E Measure solid-phase fluorescence directly D->E F λex=274 nm, λem=420 nm E->F

3.3.4 Detailed Procedure
  • Gel Preparation:

    • Hydrate Sephadex SP C-25 gel in distilled water for at least 24 hours before use.
    • Decant the fine particles and store the swollen gel in water at 4°C.
  • Sample Preparation:

    • Prepare Trovafloxacin standard solutions in the range of 7-160 ng/mL.
    • For pharmaceutical formulations, prepare sample solutions as described in previous methods and dilute to fall within the calibration range.
  • Analytical Procedure:

    • Transfer 500 mL of standard or sample solution to a beaker.
    • Add 300 mg of hydrated Sephadex SP C-25 gel.
    • Stir the mixture for 15 minutes to facilitate drug adsorption onto the gel.
    • Pack the gel into a 1 mm silica cell using a vacuum filtration apparatus.
    • Place the cell in the solid-sample holder of the spectrofluorimeter.
    • Measure the fluorescence directly on the solid support at 420 nm emission with 274 nm excitation.
  • Calibration Curve:

    • Process a series of standard solutions as described.
    • Plot fluorescence intensity versus concentration.
    • Establish the calibration equation using linear regression.
3.3.5 Data Analysis

The method shows good linearity in the 7-160 ng/mL range with a detection limit of 2 ng/mL. The precision expressed as RSD is 1.2% at 80 ng/mL, and recovery in pharmaceutical preparations reaches 100% [4].

Method Validation and Quality Control

All described methods should be properly validated according to International Conference on Harmonisation (ICH) guidelines before implementation for routine analysis. Key validation parameters include:

  • Linearity: Demonstrate linearity across the specified concentration range with correlation coefficient (r) > 0.999.
  • Accuracy: Assess through recovery studies at multiple concentration levels (80%, 100%, 120% of target concentration).
  • Precision: Evaluate both intra-day (repeatability) and inter-day (intermediate precision) variations.
  • Specificity: Confirm absence of interference from pharmaceutical excipients and degradation products.
  • Robustness: Evaluate the effect of small variations in method parameters (pH, temperature, reagent concentration).

For quality control purposes, include appropriate system suitability tests and analytical controls with each batch of samples. The use of internal standards can improve method reliability for complex matrices.

Troubleshooting Guide

Table 2: Common issues and solutions in Trovafloxacin fluorescence analysis

Problem Possible Cause Solution
Low fluorescence intensity Incorrect pH, Old reagents, Improper excitation wavelength Check and adjust pH, Prepare fresh reagents, Verify instrument calibration
Poor reproducibility Inconsistent mixing, Temperature fluctuations, Pipetting errors Standardize mixing time, Control temperature, Check pipette calibration
Non-linear calibration Concentration outside linear range, Instrument saturation, Inner filter effect Dilute samples, Check instrument linearity range, Use narrower cuvette path
High blank signal Contaminated reagents, Fluorescent impurities Use higher purity reagents, Include purification steps

Conclusion

The fluorescence-based methods presented herein provide robust, sensitive, and selective approaches for the determination of Trovafloxacin in pharmaceutical preparations. The gold nanoparticle-enhanced method offers the highest sensitivity and widest linear range, making it suitable for trace analysis and stability studies. The micelle-enhanced method provides an excellent balance of sensitivity and practical simplicity for routine quality control. The solid-phase spectrofluorimetric method is particularly valuable when pre-concentration is needed or when analyzing samples with complex matrices.

When implementing these methods, consideration should be given to the specific application requirements, available equipment, and necessary validation criteria based on the intended use of the analytical results.

References

Comprehensive Application Notes and Protocols for Determination of Trovafloxacin Minimum Inhibitory Concentration (MIC)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trovafloxacin and MIC Determination

Trovafloxacin (CP-99,219) is a broad-spectrum fluoroquinolone antibiotic with enhanced activity against both Gram-positive and Gram-negative aerobic bacteria as well as anaerobic organisms compared to earlier quinolones. Its chemical structure features an azabicyclo-naphthyridone backbone that contributes to its expanded antimicrobial spectrum and potent bactericidal activity. Despite its promising antibacterial properties, trovafloxacin's clinical use has been severely restricted due to its association with idiosyncratic hepatotoxicity observed in a small subset of patients, making it now primarily of research interest for understanding structure-activity relationships and toxicity mechanisms. [1] [2]

The determination of minimum inhibitory concentration (MIC) for trovafloxacin remains methodologically important for several reasons. First, it provides a reference benchmark for evaluating newer fluoroquinolone compounds. Second, the established quality control parameters for trovafloxacin continue to inform susceptibility testing practices for contemporary antibiotics. Third, research into trovafloxacin's pharmacodynamics offers valuable insights into exposure-response relationships that guide antibiotic dosing strategies. These application notes provide detailed methodologies for determining trovafloxacin MIC values using standardized protocols, along with essential quality control measures and interpretive criteria validated through multi-laboratory studies. [3] [4]

Standardized Methods for MIC Determination

Broth Microdilution Method

The broth microdilution method for trovafloxacin follows the guidelines established by the National Committee for Clinical Laboratory Standards (NCCLS, now CLSI). This method provides quantitative results essential for precise MIC determination and is considered the reference liquid medium method.

  • Materials Preparation: Prepare trays with twofold serial dilutions of trovafloxacin ranging from 0.001 to 16 μg/mL in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms, supplement with appropriate additives: 2-3% lysed horse blood for Streptococcus pneumoniae and Haemophilus Test Medium supplements for Haemophilus influenzae. [3]

  • Inoculum Standardization: Adjust the turbidity of bacterial suspensions to 0.5 McFarland standard, then further dilute to achieve a final inoculum density of approximately 5 × 10^5 CFU/mL in each well of the microdilution tray.

  • Incubation Conditions: Incubate the inoculated trays at 35°C for 16-20 hours in ambient air (except for anaerobes). For anaerobic bacteria, use Wilkins-Chalgren broth and incubate in an anaerobic environment for 44-48 hours. [4]

  • MIC Interpretation: The MIC is defined as the lowest concentration of trovafloxacin that completely inhibits visible growth of the organism. Use appropriate quality control strains concurrently to ensure accuracy.

Agar Dilution Method

The agar dilution method serves as the reference standard for anaerobic bacteria and allows for simultaneous testing of multiple isolates against a single antibiotic concentration.

  • Medium Preparation: Incorporate trovafloxacin into Wilkins-Chalgren agar (standard for anaerobes) or Brucella blood agar (alternative for anaerobes) at serial twofold concentrations. For aerobic bacteria, use Mueller-Hinton agar as the base medium. [4]

  • Inoculation Procedure: Using a multi-pronged inoculator, deliver 1-2 μL spots containing approximately 10^4 CFU of each test organism onto the antibiotic-containing agar plates.

  • Incubation Parameters: Incubate aerobic plates at 35°C for 16-20 hours in ambient air. Incubate anaerobic plates at 35°C for 44-48 hours in an anaerobic atmosphere (typically 85% N₂, 10% H₂, 5% CO₂). [5] [4]

  • Endpoint Determination: The MIC endpoint is defined as the lowest antibiotic concentration that yields no growth, one discrete colony, or a barely visible haze.

Disk Diffusion Method

The disk diffusion method provides a qualitative assessment of susceptibility and is particularly useful for routine clinical testing when quantitative MIC values are not required.

  • Test Conditions: Use Mueller-Hinton agar plates for most aerobes. For fastidious organisms, supplement with 5% sheep blood for streptococci or Haemophilus Test Medium supplements for Haemophilus. For Neisseria gonorrhoeae, use GC agar base with 1% supplement. [3] [6]

  • Disk Potency: Apply 10 μg trovafloxacin disks to the inoculated agar surface. Research has demonstrated that 10 μg disks provide optimal zone sizes without excessive diffusion that could occur with higher potencies. [6]

  • Incubation and Measurement: Incubate plates at 35°C for 16-18 hours. Measure the diameter of inhibition zones to the nearest millimeter, including the disk diameter.

  • Interpretive Criteria: Use NCCLS/CLSI interpretive criteria for trovafloxacin, with category breakpoints established through correlation with MIC values.

Table 1: Trovafloxacin MIC90 Values Against Common Clinical Isolates [5]

Organism Category Specific Organisms MIC90 (mg/L)
Enterobacteriaceae Enterobacter spp., Citrobacter spp. <1
Other Gram-negative Acinetobacter spp. 0.25
Pseudomonas aeruginosa 2
Gram-positive Streptococci, Streptococcus pneumoniae <1
Coagulase-negative staphylococci, methicillin-sensitive Staphylococcus aureus <1
Enterococci, methicillin-resistant S. aureus 2
Anaerobic organisms Most anaerobes including Bacteroides fragilis 1

Quality Control Procedures and Parameters

Recommended QC Strains and Ranges

Implementation of rigorous quality control measures is essential for ensuring the accuracy and reproducibility of trovafloxacin susceptibility testing. A 10-laboratory collaborative study established comprehensive QC guidelines for various testing methodologies. [3]

Table 2: Quality Control Ranges for Trovafloxacin Susceptibility Testing [3]

QC Strain ATCC Number Broth Microdilution MIC Range (μg/mL) Agar Dilution MIC Range (μg/mL) Disk Diffusion Zone Diameter (mm)
Escherichia coli 25922 0.004-0.015 0.004-0.015 29-36
Staphylococcus aureus 29213/25923 0.03-0.125 0.03-0.125 29-35
Enterococcus faecalis 29212 0.125-0.5 0.125-0.5 -
Pseudomonas aeruginosa 27853 0.25-2.0 0.25-2.0 21-27
Streptococcus pneumoniae 49619 0.06-0.25 0.06-0.25 25-32
Haemophilus influenzae 49247 0.008-0.03 0.008-0.03 32-39
Neisseria gonorrhoeae 49226 - 0.001-0.004 42-55
QC Implementation Protocol
  • Frequency of Testing: Perform QC testing daily when susceptibility tests are set up routinely, or weekly if using consistent materials and procedures with documented stability.

  • Acceptance Criteria: For dilution methods, at least 95% of MIC values should fall within the established QC ranges. For disk diffusion, 95% of zone diameters should be within specified limits.

  • Corrective Actions: Investigate any QC results outside acceptable ranges immediately. Potential causes include: degradation of antibiotic, improper medium preparation, incorrect inoculum density, or deviation from standardized incubation conditions.

Pharmacodynamic Considerations for Trovafloxacin

AUC/MIC Relationships for Anaerobic Bacteria

Pharmacodynamic studies have established that the area under the concentration-time curve to MIC ratio (AUC/MIC) serves as the primary predictor of trovafloxacin efficacy against anaerobic bacteria:

  • Target AUC/MIC Ratio: Against Bacteroides fragilis, an AUC₀₋₂₄/MIC ratio of ≥40 maximizes bacterial killing rates. Notably, increasing the ratio beyond approximately 40-44 provides no additional enhancement of bactericidal activity. [7]

  • Resistance Prevention: Maintaining an AUC₀₋₂₄/MIC ratio >44 prevents the selection of resistant subpopulations in B. fragilis. Ratios ≤44 resulted in regrowth in 64% of experiments, with resistant strains (2- to 16-fold MIC increases) emerging in 50% of these cases. [7]

  • Species-Specific Considerations: The pharmacodynamic target for trovafloxacin against Bacteroides thetaiotaomicron (AUC₀₋₂₄/MIC ≥11) differs from that for B. fragilis, indicating species-specific requirements among anaerobes. [7]

The following diagram illustrates the experimental workflow for establishing pharmacodynamic relationships for trovafloxacin against anaerobic bacteria:

Start Inoculum Preparation (B. fragilis at 10^6 CFU/mL) PKPD Establish Pharmacokinetics (Trovafloxacin bolus, t1/2=10h) Start->PKPD Ratio Target AUC0-24/MIC Ratios (1 to 406) PKPD->Ratio Incubation Anaerobic Incubation (48 hours at 37°C) Ratio->Incubation Sampling Time-Kill Sampling (0, 4, 8, 24 hours) Incubation->Sampling Analysis Bacterial Counting & Regression Analysis Sampling->Analysis Target Identify Target AUC/MIC for Efficacy & Resistance Prevention Analysis->Target

Safety Considerations and Hepatotoxicity Mechanisms

Inflammatory Stress-Mediated Hepatotoxicity

Though not directly related to MIC determination, researchers working with trovafloxacin should be aware of its idiosyncratic hepatotoxicity profile, which led to its restricted clinical use:

  • Inflammatory Synergy: Trovafloxacin interacts with inflammatory mediators such as lipopolysaccharide (LPS) and tumor necrosis factor-α (TNF) to cause liver injury in experimental models. This interaction provides a mechanistic basis for its idiosyncratic nature. [1] [2]

  • Cytokine Alterations: Trovafloxacin pretreatment prolongs TNF exposure by reducing its clearance, independent of soluble TNF receptor shedding or renal dysfunction. This prolongation is critical for hepatotoxicity development. [2]

  • Macrophage Polarization: Recent evidence indicates trovafloxacin drives pro-inflammatory polarization of macrophages/Kupffer cells, creating an inflammatory environment that sensitizes hepatocytes to TNF-induced apoptosis. [8]

  • Experimental Model Considerations: When designing animal studies with trovafloxacin, researchers should monitor hepatic transaminases and histopathology, especially in models incorporating inflammatory stimuli.

Conclusion

The determination of trovafloxacin MIC values requires careful attention to methodological details and quality control procedures. The standardized protocols outlined in these application notes provide reproducible frameworks for assessing trovafloxacin activity against diverse bacterial pathogens. Despite its clinical limitations due to hepatotoxicity, trovafloxacin remains an important research tool for understanding fluoroquinolone pharmacodynamics, particularly against anaerobic bacteria. The established quality control parameters and pharmacodynamic targets continue to inform antibiotic development and susceptibility testing practices. Researchers should implement the recommended QC measures vigilantly and maintain awareness of trovafloxacin's hepatotoxicity potential when designing animal studies.

References

experimental bacterial keratitis treatment with topical trovafloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Trovafloxacin in Bacterial Keratitis: Experimental Application Notes

Background and Rationale

Bacterial keratitis is a sight-threatening corneal infection that can lead to corneal perforation, scarring, and blindness if not treated promptly [1]. The mainstay of treatment involves intensive topical broad-spectrum antibiotics [2] [3]. Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division [4]. While its systemic use is restricted, its potent in vitro activity and efficacy in animal models make it a candidate for topical ophthalmic investigation [5].

Key Experimental Findings

Experimental studies in animal models, particularly rabbits, have demonstrated the efficacy of topical trovafloxacin.

Table 1: In Vitro Susceptibility (MIC) of Trovafloxacin vs. Other Fluoroquinolones [5]

Bacterial Species Trovafloxacin MIC (μg/mL) Ciprofloxacin MIC (μg/mL) Ofloxacin MIC (μg/mL)
Staphylococcus aureus Significantly lower Higher Higher
Streptococcus pneumoniae Significantly lower Higher Higher
Haemophilus influenzae Significantly lower Higher Higher
Staphylococcus epidermidis Lower Higher Higher
Pseudomonas aeruginosa Intermediate between ciprofloxacin and ofloxacin Lower Higher

Table 2: Efficacy in Experimental Rabbit Bacterial Keratitis Models [5]

Causative Organism Treatment Regimen (0.5% topical) Outcome (Colony-Forming Units)
Staphylococcus aureus Trovafloxacin Statistically significant decrease
Ciprofloxacin Decrease
Ofloxacin Decrease
Saline control No significant decrease
Streptococcus pneumoniae Trovafloxacin Statistically significant decrease
Pseudomonas aeruginosa Trovafloxacin Statistically significant decrease
Detailed Experimental Protocols
3.1. Protocol 1: In Vitro Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) of trovafloxacin against ocular bacterial isolates.

  • Objective: To compare the in vitro potency of trovafloxacin against ciprofloxacin and ofloxacin.
  • Materials:
    • Fresh bacterial isolates (e.g., S. aureus, S. pneumoniae, P. aeruginosa).
    • Trovafloxacin, ciprofloxacin, and ofloxacin standard powders.
    • Mueller-Hinton agar (supplemented for fastidious organisms).
    • E-test strips or materials for broth microdilution.
  • Method:
    • Prepare serial dilutions of antibiotics according to CLSI guidelines.
    • Inoculate agar plates or broth with a standardized bacterial suspension (0.5 McFarland).
    • Apply E-test strips or incubate dilution panels.
    • Incubate at 35°C for 16-20 hours.
    • Measure and record the MIC, defined as the lowest concentration that inhibits visible growth.
  • Data Analysis: Compare MIC50 and MIC90 values for trovafloxacin against other fluoroquinolones.
3.2. Protocol 2: In Vivo Efficacy in a Rabbit Keratitis Model

This protocol evaluates the therapeutic efficacy of topical trovafloxacin in a live animal model of established bacterial keratitis.

  • Objective: To assess the ability of topical trovafloxacin to reduce bacterial load in an infected cornea.
  • Animal Model: New Zealand White rabbits (most commonly used) [6].
  • Keratitis Induction:
    • Anesthetize rabbits using a standard protocol (e.g., intramuscular ketamine/xylazine).
    • Place an eyelid speculum for exposure.
    • Inoculation Method: Under microscopic guidance, perform an intrastromal injection of a standardized inoculum (e.g., 10^4 - 10^5 CFU) of the test organism (S. aureus, S. pneumoniae, or P. aeruginosa) into the central cornea using a sterile 30-gauge needle [6].
  • Treatment Groups:
    • Test Article: 0.5% Trovafloxacin mesylate ophthalmic solution.
    • Active Controls: 0.3% Ciprofloxacin, 0.3% Ofloxacin.
    • Negative Control: Isotonic sodium chloride solution (placebo).
  • Dosing Regimen:
    • Initiate treatment 12-24 hours post-infection, once keratitis is established.
    • Administer one drop of the assigned treatment to the infected eye every 30 minutes for the first 2 hours, then every hour for the next 10 hours (total of 12 hours of therapy) [5].
  • Endpoint Assessment:
    • Euthanize animals humanely at the end of the treatment period.
    • Enucleate the eye and aseptically excise the cornea.
    • Homogenize the cornea in sterile saline.
    • Perform serial dilutions of the homogenate and plate on agar.
    • Quantify bacterial load after incubation by counting colony-forming units (CFU).
  • Data Analysis: Compare the mean log CFU per cornea between treatment groups using ANOVA with post-hoc tests. A statistically significant reduction in CFU in the trovafloxacin group compared to controls indicates efficacy.
Experimental Workflow and Safety Considerations

The following diagram illustrates the logical flow of a comprehensive preclinical study, from in vitro analysis to in vivo validation.

G Start Study Initiation InVitro In Vitro Susceptibility Testing Start->InVitro InVivo In Vivo Efficacy Study InVitro->InVivo Promising MIC PK Pharmacokinetic Analysis InVivo->PK Safety Local Tolerability & Safety InVivo->Safety Data Data Integration & Analysis PK->Data Safety->Data Decision Development Decision Data->Decision Go/No-Go

A critical safety consideration is that trovafloxacin was withdrawn from the systemic market due to the risk of severe hepatotoxicity (liver injury) [4]. Therefore:

  • Topical Application is Key: The rationale for its use in the eye relies on limited systemic absorption. One pharmacokinetic study in rabbits showed detectable trovafloxacin concentrations in treated corneas, especially with a denuded epithelium, but undetectable levels in serum [5].
  • Safety Monitoring: Any development program must include rigorous local tolerability studies (e.g., corneal and conjunctival irritation) and continued assessment of systemic exposure, even with topical use.
Conclusion and Research Implications

Trovafloxacin demonstrates compelling experimental data for bacterial keratitis, with superior in vitro activity against many gram-positive organisms and proven efficacy in a robust rabbit model [5]. The provided protocols offer a framework for replicating and expanding on these findings.

Future research should focus on:

  • Formulation Optimization: Developing a stable, sterile ophthalmic solution.
  • Comparative Efficacy: Head-to-head studies with newer-generation fluoroquinolones (e.g., moxifloxacin, gatifloxacin) [2].
  • Comprehensive Safety Profile: Extensive toxicological studies to confirm the safety of topical ocular administration, given the compound's history.

References

Trovafloxacin Tissue Distribution: Application Notes and Experimental Protocols for Lung and Skin Penetration Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that was initially approved in 1997 for the treatment of various infections including pneumonia, skin and skin structure infections, gynecologic infections, and abdominal infections [1] [2]. As a fourth-generation quinolone, trovafloxacin demonstrated expanded antimicrobial coverage against Gram-positive bacteria, atypical pathogens, and anaerobes while maintaining good activity against Gram-negative organisms [2]. The drug was marketed in both oral (trovafloxacin mesylate) and intravenous (alatrofloxacin mesylate) formulations, with the intravenous prodrug rapidly converting to the active trovafloxacin moiety within 5-10 minutes after administration [3]. Despite its potent antibacterial activity and favorable tissue distribution properties, trovafloxacin use was severely restricted due to hepatotoxicity concerns, with the U.S. Food and Drug Administration issuing a black box warning regarding serious liver injury leading to transplantation and/or death [3] [4].

From a pharmacokinetic perspective, trovafloxacin exhibits excellent oral bioavailability (approximately 88%), allowing for seamless transition between intravenous and oral formulations without dosage adjustment [3] [1]. The mean plasma protein binding is approximately 76%, concentration-independent, and the drug is primarily eliminated through hepatic metabolism with about 50% of an oral dose excreted unchanged (43% in feces and 6% in urine) [1]. Trovafloxacin's favorable tissue penetration characteristics made it particularly useful for studying antibiotic distribution patterns, providing valuable insights for future drug development even after its clinical use became restricted.

Quantitative Tissue Distribution Profile

Tissue Concentration Data

Trovafloxacin demonstrates rapid tissue accumulation with concentrations in most tissues exceeding the MIC90 (minimum inhibitory concentration required to inhibit 90% of isolates) for most Enterobacteriaceae and anaerobic organisms [5]. The distribution pattern is characterized by high peak concentrations achieved within 10 minutes after tracer infusion in PET studies, with maintenance of therapeutic levels for extended periods exceeding 6-8 hours in most tissues [5].

Table 1: Trovafloxacin Tissue Concentrations Following 200 mg Oral Dose in Human PET Studies

Tissue Peak Concentration (μg/g) Plateau Concentration (μg/g) Measurement Time (hours)
Liver 35.06 ± 5.89 11.29 ± 0.75 2-8
Pancreas 32.36 ± 20.18 9.50 ± 2.72 2-8
Kidney 27.20 ± 10.68 4.42 ± 0.32 2-8
Lung 22.51 ± 7.11 7.23 ± 0.95 2-8
Spleen 21.77 ± 11.33 4.74 ± 0.54 2-8
Prostate 4.94 ± 1.17 4.94 ± 1.17 2-8
Myocardium 3.25 ± 0.43 3.25 ± 0.43 2-8
Uterus 3.27 ± 0.49 3.27 ± 0.49 2-8
Muscle 2.46 ± 0.17 2.46 ± 0.17 2-8
Brain 2.63 ± 1.49 0.91 ± 0.15 2-8
Bone 1.51 ± 0.15 1.51 ± 0.15 2-8
Bowel 1.32 ± 0.09 1.32 ± 0.09 2-8

Table 2: Key Pharmacokinetic Parameters of Trovafloxacin in Humans

Parameter 200 mg Oral Single Dose 200 mg Oral Multiple Dose 200 mg IV Single Dose 200 mg IV Multiple Dose
Cmax (μg/mL) 2.1 ± 0.5 3.1 ± 1.0 2.7 ± 0.4 3.1 ± 0.6
Tmax (hours) 1.8 ± 0.9 1.2 ± 0.5 1.0 ± 0.0 1.0 ± 0.0
AUC (μg·h/mL) 26.7 ± 7.5 34.4 ± 5.7 28.1 ± 5.1 32.2 ± 7.3
Half-life (hours) 9.6 12.2 9.4 11.7
Volume of Distribution (L/kg) - - 1.2 ± 0.2 1.3 ± 0.1

The exceptional tissue penetration of trovafloxacin is further demonstrated by tissue-to-serum ratios, with bronchial macrophages showing a remarkable ratio of 24.1 (range: 9.6-41.8), lung epithelial lining fluid at 5.8 (range: 1.1-17.5), and whole lung tissue at 2.1 [3]. These distribution characteristics underscore the potential of trovafloxacin for respiratory infections, as drug concentrations at the site of infection significantly exceed serum levels and remain above therapeutic thresholds for extended periods.

Experimental Methodology for Tissue Distribution Studies

Human PET Imaging Protocol with [18F]Trovafloxacin

The positron emission tomography (PET) methodology using [18F]trovafloxacin represents a sophisticated approach for quantitative assessment of antibiotic tissue distribution in humans [5]. This technique provides non-invasive measurement of drug concentrations across multiple tissues simultaneously, offering significant advantages over traditional tissue biopsy methods.

G start Study Preparation step1 Subject Preparation: - 12 male, 4 female volunteers - Pre-treatment with oral trovafloxacin (200 mg daily for 5-8 days) - Final dose 2h before imaging start->step1 step2 Radiolabeling Process: - Exchange 18F for 19F in trovafloxacin - Purification by HPLC - Radiochemical purity >97% - Pyrogen-free verification step1->step2 step3 Tracer Administration: - IV infusion of 10-20 mCi [18F]trovafloxacin over 1-2 min - Precise timing synchronization step2->step3 step4 Image Acquisition: - Serial PET images over 6-8h - Concurrent blood sampling - Anatomic region identification step3->step4 step5 Data Analysis: - Tissue concentration calculation (% injected dose/gram) - Absolute concentration estimation - Pharmacokinetic modeling step4->step5 end Concentration Output step5->end

Diagram 1: PET Imaging Workflow for Trovafloxacin Tissue Distribution

The radiolabeling procedure represents a critical component of the methodology. [18F]Trovafloxacin is prepared by exchanging 18F for 19F through a process where 18F is produced by the 18O(p,n)18F nuclear reaction, added to a mixture of K2CO3 and Kryptofix 2.2.2, then combined with 1.0 mg of trovafloxacin dissolved in dimethyl sulfoxide and heated at 160°C for 15 minutes [5]. The purification via reverse-phase HPLC with a Vydac C18 column ensures high radiochemical purity exceeding 97%, with the final product dissolved in sterile saline and sterilized with a 0.22μm filter before administration [5].

For data quantification, tissue concentrations are expressed as the percentage of injected dose per gram, with absolute concentrations estimated by assuming complete absorption of the final oral dose [5]. The PET methodology takes advantage of the fact that trovafloxacin undergoes minimal metabolism within the 6-8 hour imaging window, ensuring that measured radioactivity accurately reflects intact drug concentrations [5]. This approach allows for comprehensive mapping of trovafloxacin penetration across multiple tissues, including lung, skin, liver, and central nervous system, providing a complete distribution profile from a single study.

Adaptation of Microdialysis for Lung Penetration Studies

While the search results do not contain specific microdialysis protocols for trovafloxacin, the technique has been successfully applied to related fluoroquinolones in human lung tissue [6]. Microdialysis enables direct measurement of unbound antibiotic concentrations in the interstitial fluid, which represents the actual site of infection for most bacterial pathogens [7].

The microdialysis technique involves inserting a semipermeable membrane probe into the tissue of interest, which is perfused with a physiological solution at low flow rates [6]. Analytes diffuse across the membrane based on concentration gradients, and the dialysate is collected for analysis. For lung tissue measurements in patients undergoing cardiac surgery, the probe is typically inserted under visual control after reinflation of the lung, with careful attention to preventing air leakage or bleeding at the insertion site [6].

A critical methodological consideration is proper probe calibration using the retrodialysis method, where the drug itself is added to the perfusion medium and the disappearance rate through the membrane is quantified as the in vivo recovery factor [6]. This recovery factor is then used to calculate actual interstitial concentrations from dialysate measurements. The technique requires specialized equipment including microinfusion pumps capable of maintaining low flow rates (typically 1-2 μL/min) and sensitive analytical methods for quantifying drug concentrations in small volume samples [6].

Tissue-Specific Distribution Characteristics

Lung Distribution and Respiratory Applications

Trovafloxacin demonstrates exceptional penetration into respiratory tissues, achieving concentrations that significantly exceed plasma levels and remain above therapeutic thresholds for extended periods [5] [3]. The plateau concentration in lung tissue measured 7.23 ± 0.95 μg/g at 2-8 hours after administration, representing a tissue-to-serum ratio substantially greater than 1 [5]. This extensive distribution is further evidenced by high concentrations in specific respiratory compartments: bronchial macrophages show a remarkable concentration ratio of 24.1 compared to serum, while lung epithelial lining fluid demonstrates a ratio of 5.8 [3].

The clinical relevance of these distribution characteristics is underscored by trovafloxacin's potent activity against common respiratory pathogens, including Streptococcus pneumoniae (MIC90 <0.2 μg/mL), Haemophilus influenzae (MIC90 <0.03 μg/mL), and atypical organisms such as Mycoplasma and Chlamydia species [5] [2]. The lung concentrations achieved exceed the MIC90 values for these pathogens by substantial multiples throughout the dosing interval, supporting the once-daily dosing regimen that was employed during its clinical use [5].

It is noteworthy that physiological alterations in lung tissue can significantly impact antibiotic distribution. Studies with other fluoroquinolones have demonstrated that conditions such as atelectasis, ventilation/perfusion mismatch, and inflammatory capillary leak associated with cardiac surgery can reduce antibiotic penetration into lung tissue [6]. Similar considerations would apply to trovafloxacin, highlighting the importance of direct tissue measurement rather than reliance on plasma concentrations alone.

Skin and Soft Tissue Distribution

Trovafloxacin achieves therapeutic concentrations in skin and soft tissues sufficient to treat infections caused by susceptible pathogens. While the search results do not provide specific concentration data for skin tissue, the approved indications for trovafloxacin included complicated skin and skin structure infections, implying demonstrated efficacy in these clinical contexts [1]. The drug's broad-spectrum activity against gram-positive bacteria including Staphylococcus aureus and Streptococcus pyogenes, combined with its favorable tissue penetration properties, made it suitable for such applications [5] [2].

The distribution pattern observed across multiple tissues suggests consistent penetration into skin and soft tissues. Muscle tissue, often used as a surrogate for soft tissue distribution, demonstrated a plateau concentration of 2.46 ± 0.17 μg/g, which exceeds the MIC90 for common skin pathogens [5]. Additionally, the pharmacokinetic properties of trovafloxacin, including its extensive tissue distribution and prolonged half-life, support its use in skin and soft tissue infections where drug penetration is often a limiting factor for therapeutic success [5] [1].

Safety Considerations and Protocol Adaptations

Hepatotoxicity Risk Management

The most significant safety concern with trovafloxacin is idiosyncratic hepatotoxicity, which has been associated with serious liver injury leading to transplantation and/or death [3] [4] [2]. This risk appears to be dose- and duration-dependent, with use exceeding two weeks associated with significantly increased incidence of liver injury [3]. Notably, hepatotoxicity has been reported with both short-term and long-term exposure, as well as following re-exposure [3].

In response to these safety concerns, stringent use restrictions were implemented, limiting trovafloxacin to patients with serious, life- or limb-threatening infections who receive initial therapy in an inpatient healthcare facility [3]. The black box warning emphasizes that trovafloxacin should not be used when safer alternative antimicrobial therapy would be effective [3] [4]. These restrictions have important implications for contemporary research applications, requiring strict safety protocols and thorough ethical review when considering laboratory studies with this agent.

Methodological Considerations for Tissue Distribution Studies

When designing tissue distribution studies for antibiotics like trovafloxacin, several methodological principles must be considered to ensure accurate interpretation of results:

  • Unbound Drug Measurements: Only the unbound drug fraction in the interstitial space fluid exerts anti-infective efficacy, as protein-bound drug is not pharmacologically active [7]. This is particularly relevant for trovafloxacin, which has approximately 76% plasma protein binding [3] [1]. Techniques like microdialysis that measure unbound concentrations provide more meaningful data than total tissue homogenate measurements.

  • Tissue Heterogeneity: The assumption that tissue represents a uniform matrix is flawed, as different tissue compartments (interstitial, intracellular, vascular) may contain different drug concentrations [7]. This is especially important for antibiotics that predominantly distribute to extracellular spaces versus those with intracellular accumulation.

  • Barrier Mechanisms: Tissue distribution can be limited by physiological barriers beyond the blood-brain barrier, including variable capillary permeability across different tissues and active transport mechanisms that may efflux drugs from certain compartments [7].

These considerations support the use of advanced methodologies like PET imaging and microdialysis that can provide more accurate assessment of true target site concentrations rather than relying solely on plasma pharmacokinetic parameters or total tissue homogenate measurements.

Conclusion and Research Applications

Trovafloxacin demonstrates favorable tissue distribution characteristics with rapid penetration and sustained therapeutic concentrations in lung and skin tissues, as quantified through sophisticated methodologies including PET imaging and microdialysis. The drug's extensive tissue distribution is evidenced by tissue-to-plasma ratios consistently greater than 1 across multiple target sites, supporting its historical use for respiratory and skin structure infections [5] [3]. The methodological frameworks established for studying trovafloxacin distribution provide valuable templates for evaluating newer antibiotics, with PET imaging offering comprehensive multi-tissue assessment and microdialysis providing precise measurement of unbound drug at the infection site [5] [6] [7].

Despite its clinical limitations due to hepatotoxicity, trovafloxacin remains a valuable compound for studying optimal antibiotic tissue distribution patterns [3] [4] [2]. The quantitative distribution data and methodological approaches developed for trovafloxacin continue to inform antibiotic development programs, particularly in establishing relationships between tissue pharmacokinetics and pharmacodynamic efficacy targets. These historical studies emphasize the importance of direct tissue measurement rather than reliance on plasma concentrations alone, especially for antibiotics targeting extracellular pathogens where interstitial fluid concentrations best correlate with efficacy [7].

References

Trovafloxacin IV-to-Oral Switch Protocol: Application Notes for Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Switch Therapy Concept

Switch therapy, the practice of transitioning a patient from intravenous (IV) to oral (PO) antibiotics, is a well-established strategy to reduce hospital stays and associated costs while maintaining clinical efficacy [1]. This approach is feasible when an oral agent has excellent bioavailability, ensuring that systemic drug levels achieved orally are comparable to those achieved intravenously. Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic, was historically a strong candidate for IV-to-PO switch therapy due to its high oral bioavailability of approximately 88% [2]. This property meant that no dosage adjustment was required when switching from the IV to the oral formulation, facilitating seamless transition in a clinical setting. These notes summarize the historical dosing protocols, pharmacokinetic rationale, and safety considerations for trovafloxacin switch therapy, intended for researchers and drug development professionals analyzing past clinical data or studying similar antimicrobial agents.

Historical Dosing Guidelines for IV-to-Oral Switch

Trovafloxacin was typically administered as a once-daily regimen. Therapy was initiated with an IV infusion of alatrofloxacin (the prodrug of trovafloxacin), and patients were switched to oral trovafloxacin tablets once their clinical condition stabilized [3] [4].

The table below outlines the historical dosage guidelines for various serious infections. It is critical to note that the total duration of therapy, including both IV and oral phases, was not recommended to exceed 14 days due to a significantly increased risk of serious liver injury with longer exposure [3] [2].

Table 1: Historical Recommended Trovafloxacin Dosing for IV-to-Oral Switch Therapy

Infection Type Recommended IV (Alatrofloxacin) Dose Recommended Oral (Trovafloxacin) Dose Total Recommended Duration
Nosocomial Pneumonia 300 mg IV 200 mg orally 10–14 days [3]
Complicated Intra-Abdominal Infections 300 mg IV 200 mg orally 7–14 days [3] [4]
Gynecologic and Pelvic Infections 300 mg IV 200 mg orally 7–14 days [3] [4]
Community-Acquired Pneumonia 200 mg IV or 200 mg orally 200 mg orally 7–14 days [3] [4]
Complicated Skin/Skin Structure Infections 200 mg IV or 200 mg orally 200 mg orally 10–14 days [3] [4]

For indications requiring a 300 mg IV initial dose, therapy was decreased to the 200 mg oral dose as soon as clinically indicated [3]. A key clinical trial demonstrated the effectiveness of this model, showing that a switch from IV trovafloxacin to oral trovafloxacin was as effective as a regimen of IV ceftazidime followed by oral ciprofloxacin in treating nosocomial pneumonia [5].

Pharmacokinetic and Bioavailability Rationale

The scientific foundation for the trovafloxacin IV-to-oral switch protocol rests on its favorable pharmacokinetic profile.

  • High Bioavailability: Trovafloxacin was well-absorbed from the gastrointestinal tract, with an absolute bioavailability of approximately 88% [2]. This high rate of absorption meant that switching from IV to oral administration did not result in a clinically significant reduction in systemic drug exposure.
  • Linear Pharmacokinetics: Serum concentrations of trovafloxacin were dose-proportional, and steady-state concentrations were achieved by the third daily dose [2]. Pharmacokinetic studies confirmed that multiple-dose administration was linear and stationary, with an accumulation factor of about 1.3-fold [6].
  • Tissue Penetration: Trovafloxacin was widely distributed throughout the body. Tissue penetration studies showed that drug concentrations in bronchial macrophages and lung epithelial lining fluid were significantly higher than in serum, explaining its efficacy in respiratory infections [2].

Table 2: Key Historical Pharmacokinetic Parameters of Trovafloxacin [2]

Parameter 200 mg Oral (Multiple Dose) 200 mg IV (Multiple Dose) 300 mg IV (Multiple Dose)
Cmax (µg/mL) 3.1 ± 1.0 3.1 ± 0.6 4.4 ± 0.6
Tmax (hrs) 1.2 ± 0.5 1.0 (infusion) 1.2 ± 0.2
AUC(0-24) (µg•h/mL) 34.4 ± 5.7 32.2 ± 7.3 46.3 ± 3.9
Half-life (hrs) 12.2 11.7 12.7
Volume of Distribution (L/kg) 1.3 ± 0.1 1.4 ± 0.1

Drug Interaction and Administration Protocols

IV Administration and Preparation
  • Reconstitution: The IV formulation (alatrofloxacin) was supplied as a concentrate (5 mg/mL) in single-use vials that required dilution prior to administration [3].
  • Compatible Diluents: Approved diluents included 5% Dextrose Injection, 0.45% Sodium Chloride Injection, and Lactated Ringer's and 5% Dextrose Injection. It was not compatible with 0.9% Sodium Chloride (normal saline) or Lactated Ringer's alone, as this could cause precipitation [3].
  • Infusion Protocol: The diluted solution was administered by IV infusion over 60 minutes. Rapid or bolus IV infusion was strictly avoided to prevent the risk of life-threatening hypotension [3] [4]. The final infusion concentration was typically 1–2 mg/mL [3].
Oral Administration and Drug Interactions
  • Timing with Other Medications: Oral trovafloxacin administration required careful timing. Doses were to be administered at least 2 hours before or 2 hours after antacids containing magnesium or aluminum, sucralfate, metal cations (e.g., iron), or buffered didanosine [3] [4].
  • Interaction with Morphine: Concomitant administration with IV morphine affected absorption. Morphine was to be given at least 2 hours after oral trovafloxacin in a fasted state, or at least 4 hours after if trovafloxacin was taken with food [3] [7].
  • Interaction with Theophylline: A clinical study found that coadministration of trovafloxacin resulted in an 8.4% increase in the systemic exposure (AUC) of theophylline. This change was deemed not clinically significant [8].

Critical Safety and Warnings Protocol

The most critical aspect of working with trovafloxacin data is understanding the severe safety liabilities that led to its market withdrawal.

  • Hepatotoxicity: Trovafloxacin was associated with serious liver injury, leading to liver transplantation and/or death [2]. This hepatotoxicity occurred with both short-term and long-term exposure, but the risk increased significantly with therapy exceeding 2 weeks.
  • Usage Restrictions: Consequently, its use was severely restricted to hospitalized patients with serious, life- or limb-threatening infections for whom the potential benefits were judged to outweigh the significant risks, and for whom there were no safer effective alternatives [4] [2].
  • Other Safety Monitoring: Additional required monitoring included watching for phototoxicity, tendon inflammation or rupture, and CNS effects such as dizziness [4]. Blood pressure required close monitoring during IV infusion due to the risk of hypotension [4].

Workflow for Clinical Decision-Making

The following diagram illustrates the logical protocol for determining a patient's eligibility for the IV-to-oral switch with trovafloxacin, based on historical clinical criteria.

Start Patient on IV Trovafloxacin A Clinical Stability Assessment? Start->A B Adequate GI Function? (Tolerating oral intake) A->B Yes E CONTINUE IV THERAPY Re-assess in 24 hours A->E No C No Signs of Severe Toxicity (Normal LFTs, no rash) B->C Yes B->E No D ELIGIBLE FOR SWITCH Initiate Oral Trovafloxacin (Maintain same daily dose) C->D Yes C->E No F Monitor for Adverse Events (LFTs, BP, tendons, skin) D->F

Conclusion

The historical IV-to-oral switch protocol for trovafloxacin leveraged its high bioavailability and predictable pharmacokinetics to create a seamless, once-daily treatment regimen for serious infections. This approach supported earlier hospital discharge and reduced healthcare costs. However, the clinical utility of trovafloxacin was entirely overshadowed by its idiosyncratic and potentially fatal hepatotoxicity. For researchers, the trovafloxacin case serves as a critical reminder that excellent antibacterial efficacy and pharmacokinetics are insufficient without a thorough understanding of a drug's safety profile, particularly for rare but severe adverse events. Its history underscores the importance of robust post-marketing surveillance and the complex risk-benefit assessments inherent in drug development.

References

trovafloxacin sample preparation for pharmacokinetic studies

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Trovafloxacin Determination

The table below summarizes the key characteristics of several established methods.

Method Matrix Sample Preparation / Clean-up Separation & Detection Linear Range Limit of Quantification (LOQ) Key Performance

| HPLC-UV [1] [2] | Serum, Urine | Solid-Phase Extraction (Off-line) [1] | Column: C18 Mobile Phase: 0.04 M H₃PO₄ - Acetonitrile - Tetrabutylammonium hydroxide - D-4 reagent (83:16.85:0.05:0.1, v/v), pH 3 Detection: UV @ 275 nm | 0.1 - 20.0 μg/mL | 0.1 μg/mL | Recovery: >70% Intra-/Inter-day CV: <5% | | HPLC-UV with On-line SPE [3] | Serum | Deproteinization with acetonitrile On-line Solid-Phase Extraction using an NH₂ extraction column | Analytical Column: C18 Chromatography: Ion-pair Detection: UV @ 275 nm | 0.25 - 20 μg/mL | 0.1 μg/mL (from 25 μL serum) | Recovery: 98.5% | | Adsorptive Stripping Voltammetry [4] | Serum, Urine | Sample dilution in supporting electrolyte | Accumulation Potential: -0.30 V (vs. Ag/AgCl) Supporting Electrolyte: Britton-Robinson buffer, pH 4.5 | 2.0 - 20.0 ng/mL | 0.6 ng/mL | Recovery: ~100% RSD: 3.6% (at 5.0 ng/mL) |

Detailed Protocols

Here are the detailed experimental workflows for the primary methods described above.

Protocol 1: Reversed-Phase HPLC with Off-line Solid-Phase Extraction [1]

This is a robust and well-documented method for quantifying trovafloxacin in serum and urine.

  • Sample Preparation:
    • Prepare a stock solution of trovafloxacin and the internal standard (a methyl derivative of trovafloxacin).
    • Process samples using solid-phase extraction. Specific sorbents were not detailed, but C18 or mixed-mode cartridges are typical for this application.
  • Chromatographic Conditions:
    • Column: Reversed-phase C18 column.
    • Mobile Phase: 0.04 M H₃PO₄ - Acetonitrile - Tetrabutylammonium hydroxide - 0.005 M dibutyl amine phosphate (D-4) reagent in a ratio of 83:16.85:0.05:0.1 (v/v), adjusted to pH 3.0.
    • Flow Rate: Not explicitly stated, but a standard flow rate of 1.0 mL/min is typical.
    • Detection: Ultraviolet (UV) detection at a wavelength of 275 nm.
    • Injection Volume: Not specified.
  • Validation Data:
    • The method is linear from 0.1 to 20.0 μg/mL (r² = 0.9997).
    • The lower limit of quantification (LLOQ) is 0.1 μg/mL.
    • Average recovery for trovafloxacin and the internal standard is greater than 70%.
    • Both intra-day and inter-day coefficients of variation are generally below 5%.
  • Sample Stability:
    • Human serum samples can be stored for up to 12 months at -20°C.
    • Urine samples can be stored for up to 18 months at -80°C.
Protocol 2: HPLC with On-line Solid-Phase Extraction [3]

This method automates the sample clean-up process, improving efficiency and potentially reducing human error.

  • Sample Preparation:
    • Deproteinize serum samples by mixing with acetonitrile.
    • The supernatant is then injected directly into the HPLC system.
  • Chromatographic System:
    • The system uses a column-switching setup.
    • First, the sample is loaded onto an NH₂ extraction column for clean-up.
    • Then, via a switching valve, the analyte is transferred to the analytical column.
    • Analytical Column: C18.
    • Chromatography: Ion-pair chromatography (the specific ion-pair reagent is not stated).
    • Detection: UV detection at 275 nm.
  • Validation Data:
    • The linear range is from 0.25 to 20 μg/mL.
    • The LLOQ is 0.1 μg/mL from a very small sample volume of 25 μL of serum.
    • Recovery is excellent at 98.5%.

Experimental Workflow Diagram

The following diagram illustrates the general decision-making pathway for selecting and applying these analytical methods.

Start Start: Trovafloxacin Sample Analysis MS Method Selection Start->MS P1 HPLC-UV with Off-line SPE MS->P1 Standard Method P2 HPLC-UV with On-line SPE MS->P2 Automated Clean-up P3 DPAdSV Voltammetry MS->P3 Ultra-Trace Level Prep Sample Preparation P1->Prep P2->Prep P3->Prep Analysis Instrumental Analysis Prep->Analysis Result Result: Quantified Trovafloxacin Analysis->Result

Key Considerations for Pharmacokinetic Studies

When applying these methods, please consider the following practical aspects derived from the research:

  • Bioanalytical Method Validation: While the provided methods are well-characterized, for formal pharmacokinetic studies, you should perform a full validation per regulatory guidelines (e.g., ICH, FDA) to establish specificity, accuracy, precision, and robustness in your own laboratory.
  • Expected Concentration Ranges: The HPLC-UV methods are suitable for measuring concentrations achieved with standard oral doses (e.g., 200 mg), which produce peak serum concentrations in the μg/mL range [5]. For ultra-trace analysis, the voltammetric method offers a much lower LOQ.
  • Sample Integrity: Adhere to the recommended storage conditions (-20°C for serum, -80°C for urine) to ensure analyte stability over the course of your study [1].

References

validated method for trovafloxacin quantification in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Validated HPLC Method for Trovafloxacin Quantification

The table below summarizes the key parameters of a validated reversed-phase HPLC method for determining trovafloxacin in serum and urine, as published by Teng et al. [1].

Parameter Specification
Sample Type Human serum, Urine
Sample Preparation Solid-Phase Extraction (SPE)
Analytical Column C18 column
Mobile Phase 0.04 M H₃PO₄ - Acetonitrile - Tetrabutylammonium hydroxide - 0.005 M Dibutyl amine phosphate (D-4) reagent (83:16.85:0.05:0.1, v/v), pH 3.0
Detection Ultraviolet (UV) absorbance at 275 nm
Internal Standard A methyl derivative of trovafloxacin
Linear Range 0.1 to 20.0 μg/mL
Correlation Coefficient (r²) 0.9997
Lower Limit of Quantification (LLOQ) 0.1 μg/mL
Recovery >70% for both trovafloxacin and internal standard
Precision (Intra-day & Inter-day CV) Generally <5% across the validated range

| Sample Storage Stability | Serum: up to 12 months at -20°C Urine: up to 18 months at -80°C |

Detailed Experimental Protocol

This section provides the step-by-step methodology based on the publication [1].

Materials and Reagents
  • Analytical Standard: Trovafloxacin (CP-99,219).
  • Internal Standard (IS): A methyl derivative of trovafloxacin.
  • Mobile Phase Components: Phosphoric acid, Acetonitrile (HPLC grade), Tetrabutylammonium hydroxide, Dibutyl amine phosphate (D-4) reagent.
  • Water: Deionized and purified.
  • Solvents for Extraction: As required for the solid-phase extraction procedure.
Sample Preparation (Solid-Phase Extraction)
  • Aliquot: Pipette a known volume of serum or urine sample (e.g., 0.5-1.0 mL) into a suitable tube.
  • Internal Standard Addition: Add a known amount of the internal standard solution to the sample.
  • Extraction: Load the sample onto a pre-conditioned solid-phase extraction cartridge. The specific type of sorbent (e.g., C18) can be inferred from the method, though the original text does not specify the exact cartridge brand.
  • Washing: Pass wash solutions through the cartridge to remove interfering impurities.
  • Elution: Elute the analytes (trovafloxacin and IS) from the cartridge using an appropriate organic solvent.
  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with the mobile phase or a compatible solvent prior to injection into the HPLC system.
Instrumentation and Chromatography
  • HPLC System: Standard HPLC system equipped with a pump, autosampler, and column oven.
  • Detector: Ultraviolet (UV) detector.
  • Column: C18 reversed-phase analytical column (e.g., 150-250 mm length, 4.6 mm internal diameter, 5 μm particle size).
  • Mobile Phase: Prepare and degas the mobile phase as specified in the table above.
  • Flow Rate: Isocratic or gradient flow as optimized (e.g., 1.0 mL/min).
  • Injection Volume: 10-50 μL.
  • Detection Wavelength: 275 nm.
Data Analysis
  • Calibration Curve: Prepare and analyze a series of standard solutions spanning the concentration range of 0.1 to 20.0 μg/mL. Plot the peak area ratio (trovafloxacin/IS) against the nominal concentration.
  • Quantification: Use the linear regression equation from the calibration curve to calculate the concentration of trovafloxacin in unknown samples based on their measured peak area ratios.

Advanced Method: HPLC with On-line Solid-Phase Extraction

A more automated method was later published, which integrates the extraction and analysis steps [2]. The key characteristics of this approach are:

  • Principle: Uses a column-switching system for on-line sample clean-up and concentration.
  • Sample Prep: Serum samples are deproteinized with acetonitrile.
  • Extraction Column: An NH2 extraction column for initial clean-up.
  • Transfer: An on-line column-switching system quantitatively transfers the drug to the analytical column.
  • Separation: Ion-pair chromatography on a C18 analytical column.
  • Performance: This method reported a recovery of 98.5% and a similar linear range of 0.25 to 20 μg/mL, with a correlation coefficient of 0.999 [2].

Important Research Context

  • Drug Safety Profile: It is critical for researchers to be aware that trovafloxacin was withdrawn from the clinical market due to severe, idiosyncratic drug-induced liver injury (DILI) [3]. This hepatotoxicity was not predicted by standard preclinical models but has since been confirmed in advanced human microphysiological liver models [3]. Therefore, handling and research use of this compound should be undertaken with appropriate caution.
  • Application in Modern Research: While no longer a therapeutic agent, validated quantification methods for trovafloxacin remain valuable in research settings, particularly in:
    • Toxicological Studies: Investigating the mechanisms of drug-induced liver toxicity using advanced in vitro models [3].
    • Analytical Method Development: Serving as a model compound for refining bioanalytical techniques for fluoroquinolone antibiotics.

Experimental Workflow

The following diagram illustrates the complete analytical procedure from sample collection to quantification:

Start Sample Collection (Serum/Urine) SP Sample Preparation Start->SP IS Add Internal Standard SP->IS SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) IS->SPE Rec Reconstitution in Mobile Phase SPE->Rec HPLC HPLC-UV Analysis (C18 Column, UV 275 nm) Rec->HPLC Quant Quantification (Calibration Curve) HPLC->Quant

Research Notes

  • Method Selection: The on-line SPE-HPLC method offers higher automation and recovery [2], while the offline SPE method provides flexibility and uses more commonly available equipment [1].
  • Modern Adaptations: For contemporary labs, the core principles of these methods (e.g., SPE, C18 chromatography, UV detection) can be adapted and transferred to more modern UHPLC systems for potentially faster analysis and higher sensitivity.
  • Cross-Validation: When applying a method from literature to a new laboratory setting, a partial validation is recommended to confirm key parameters like precision, accuracy, and LLOQ under local conditions.

References

managing trovafloxacin hepatotoxicity in research models

Author: Smolecule Technical Support Team. Date: February 2026

Trovafloxacin Hepatotoxicity at a Glance

Trovafloxacin (TVX) is a broad-spectrum fluoroquinolone antibiotic withdrawn from the market due to idiosyncratic drug-induced liver injury (IDILI) that was not predicted by standard preclinical tests [1] [2]. Its toxicity is characterized by severe hepatocellular and vascular damage, often involving an inflammatory component, which can be replicated in advanced research models [1] [3].

The table below summarizes the key characteristics and findings from different model systems used to study TVX hepatotoxicity.

Model System Key Findings for TVX Hepatotoxicity Comparative Drug (Levofloxacin, LVX) Key Experimental Readouts

| Human Microphysiological Liver Model [1] | • Concentration-dependent ↓ cell viability (up to 78%) • Vascular & hepatocellular toxicity • Pro-inflammatory cytokine release • Glutathione depletion & mitochondrial ROS | No significant toxicity observed at equivalent concentrations. | • Cellular viability assays • Nuclei count • LDH & ALT release • Cytokine profiling (e.g., TNF-α) | | HepG2 Cells + TNF-α [3] | • Synergistic cytotoxicity with TNF-α • Apoptosis and DNA damage • Caspase-dependent cell death • Prolonged JNK activation | No significant cytotoxicity when combined with TNF-α. | • Cytotoxicity assays (e.g., LDH, CytoTox-Glo) • Annexin V/PI staining for apoptosis • Caspase activity assays • JNK phosphorylation | | In Vivo Mouse Model + LPS [3] [2] | • Precipitates liver injury in the presence of inflammatory stress (LPS) • Pathogenesis depends on TNF signaling | Does not cause significant liver injury when combined with LPS. | • Plasma ALT/AST levels • Liver histopathology • TNF-α levels |


Experimental Protocols & Troubleshooting

Here are detailed methodologies and common troubleshooting points for key experiments based on the search results.

Protocol: Assessing Toxicity in a 3D Microphysiological Liver Model [1]

This complex model aims to mimic the human liver sinusoid using a perfused biochip platform.

  • Key Components:
    • Cells: Differentiated HepaRG cells (hepatocytes), upcyte liver sinusoidal endothelial cells (LSECs), monocyte-derived macrophages (MDMs).
    • Setup: Cells are sequentially assembled in layers within a vascular chamber and a hepatic chamber, separated by a porous membrane, and placed under continuous perfusion.
  • Drug Treatment:
    • Prepare TVX and LVX (as a non-toxic control) in culture medium. Clinically relevant concentrations (e.g., 1 µM, 10 µM, 20 µM) are recommended.
    • To mimic oral administration, perfuse the drug through the vascular chamber for 7 days.
    • Include a positive control (e.g., 1 µM staurosporine) and vehicle control.
  • Data Collection:
    • Viability & Morphology: Daily light microscopy to monitor layer integrity. Quantify nuclei count (DAPI) and use a metabolic activity assay (e.g., PrestoBlue) at endpoint.
    • Hepatocellular Damage: Measure lactate dehydrogenase (LDH) and alanine aminotransferase (ALT) in the culture medium.
    • Inflammatory Response: Quantify pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the medium via ELISA.
    • Mechanistic Studies: Assess intracellular glutathione levels and mitochondrial reactive oxygen species (ROS) using specific fluorescent probes.
  • Troubleshooting FAQ:
    • Q: The model shows high background cell death in the control group.
      • A: Ensure the flow rate is not causing shear stress. Confirm that all cell types are fully differentiated and healthy before drug treatment, and check for microbial contamination.
    • Q: The cytokine release in response to TVX is weak.
      • A: Verify the presence and functionality of the immune component (macrophages). Consider characterizing the cytokine profile at different time points, as release may be transient.
Protocol: Evaluating Synergistic Toxicity with TNF-α in HepG2 Cells [3]

This simpler 2D model is useful for studying the intracellular signaling mechanisms of TVX-induced IDILI.

  • Cell Culture: Maintain HepaRG cells in recommended medium. For experiments, plate HepG2 cells in 96-well or 12-well plates and allow to adhere.
  • Drug Treatment:
    • Prepare stock solutions of TVX and LVX in DMSO. A typical working concentration for TVX is 20 µM.
    • Prepare recombinant human TNF-α. A typical working concentration is 4 ng/ml.
    • Treat cells with TVX/LVX and TNF-α in combination for 24 hours. Include controls for each compound alone and a vehicle control (DMSO concentration ≤ 0.1%).
  • Assessment of Cytotoxicity and Apoptosis:
    • Cytotoxicity: Measure LDH release into the culture medium.
    • Apoptosis: Use Annexin V (AnnV) and propidium iodide (PI) staining followed by flow cytometry. AnnV+/PI- cells indicate early apoptosis.
  • Mechanistic Studies:
    • Caspase Inhibition: To test for caspase-dependence, pre-treat cells for 1 hour with a pan-caspase inhibitor (e.g., z-VAD-FMK, 40 µM) before adding TVX/TNF.
    • JNK Inhibition: To test the role of JNK, pre-treat cells with a selective inhibitor (e.g., SP600125) before adding TVX/TNF. Note: SP600125 can interfere with some cytotoxicity assays; use trypan blue exclusion as an alternative.
  • Troubleshooting FAQ:
    • Q: The combination of TVX and TNF-α does not produce significant cytotoxicity.
      • A: Titrate the concentrations of both TVX and TNF-α. Check the activity of the TNF-α and the solubility/stability of TVX in your culture medium. Ensure the HepG2 cells are not overly confluent.
    • Q: The caspase inhibitor does not attenuate cell death.
      • A: Confirm the inhibitor is active and used at an effective concentration. Consider that TVX/TNF may also induce non-apoptotic cell death pathways over longer exposures.

Mechanisms of Toxicity & Signaling Pathways

The hepatotoxicity of Trovafloxacin involves multiple interconnected mechanisms. The diagram below illustrates the key signaling pathways and cellular processes involved, particularly in the presence of an inflammatory stimulus like TNF-α.

G TNF Inflammatory Stress (e.g., TNF-α, LPS) JNK Prolonged JNK Activation TNF->JNK Synergizes with TVX Trovafloxacin (TVX) TVX->JNK Synergizes with Mitochondria Mitochondrial Dysfunction (ROS Production) TVX->Mitochondria GSH Glutathione (GSH) Depletion TVX->GSH Caspases Caspase Activation JNK->Caspases JNK->Mitochondria Apoptosis Apoptosis & DNA Damage Caspases->Apoptosis Mitochondria->Caspases GSH->Apoptosis Cytokines Release of Pro-inflammatory Cytokines Apoptosis->Cytokines Contributes to LSEC Liver Sinusoidal Endothelial Cell (LSEC) Toxicity Apoptosis->LSEC Cytokines->LSEC

Diagram Title: Key Pathways in Trovafloxacin Hepatotoxicity

The diagram shows that TVX induces intrinsic cellular stress by depleting the key antioxidant glutathione and promoting mitochondrial reactive oxygen species (ROS) production [1]. Simultaneously, an underlying inflammatory stress (e.g., TNF-α signaling) synergizes with TVX to cause prolonged activation of the JNK pathway [3]. These converging signals lead to the execution phase of apoptosis, characterized by caspase activation and DNA damage [3]. The subsequent death of hepatocytes and release of pro-inflammatory cytokines contribute to secondary damage, including toxicity to liver sinusoidal endothelial cells (LSECs), resulting in the overall liver injury observed in complex models [1].

Key Considerations for Model Selection

When planning your research, consider these strengths and limitations of available models:

  • For mechanistic signaling studies, the HepG2/HepaRG + TNF-α model is a robust and relatively simple system to dissect the role of specific pathways like JNK and caspases [3].
  • For detecting complex, immune-mediated toxicity, advanced 3D microphysiological systems (MPS) or human liver organoids are superior. They incorporate multiple cell types and can detect toxicity at clinically relevant concentrations without the need for an exogenous inflammatory trigger, offering higher translational relevance [1] [4] [5].
  • Animal models require a co-treatment with an inflammatory agent like LPS to manifest TVX hepatotoxicity, reflecting the "inflammatory stress" hypothesis of IDILI [3] [2]. This can add a layer of complexity but is useful for studying systemic responses.

References

reducing liver injury risk in trovafloxacin experimental studies

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Trovafloxacin Liver Injury Mechanisms

  • Q1: What is the primary mechanism behind trovafloxacin-induced liver injury? TVX-induced liver injury is considered idiosyncratic (IDILI), meaning it occurs unpredictably in a small subset of individuals. The prevailing "inflammatory stress hypothesis" suggests that TVX sensitizes the liver to mild inflammatory signals. Key mechanisms identified in research are summarized below.

  • Q2: Why is trovafloxacin toxic while other fluoroquinolones like levofloxacin are not? Structural differences, particularly around the C-8 position of the fluoroquinolone core, are linked to varied safety profiles [1]. TVX has a unique side chain that is thought to contribute to its idiosynchratic toxicity, which is not present in safer alternatives like levofloxacin [1].

  • Q3: Why wasn't TVX hepatotoxicity detected in initial animal studies? Standard animal models often lack the human-relevant immune response and inflammatory co-factors necessary to trigger TVX's toxicity [2] [3]. Toxicity typically manifests in models that incorporate inflammatory stimuli (like LPS) or complex human-based liver cultures that include immune cells [4] [3] [5].

The diagram below illustrates how these mechanisms interact to lead to hepatocellular damage.

tvx_toxicity label Key Mechanisms of Trovafloxacin (TVX) Hepatotoxicity TVX Trovafloxacin (TVX) TNF_Release Enhanced TNF-α Release from Macrophages TVX->TNF_Release Synergizes with GSH_Depletion Hepatic Glutathione (GSH) Depletion TVX->GSH_Depletion ROS_Production Mitochondrial Reactive Oxygen Species (ROS) TVX->ROS_Production InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) InflammatoryStimulus->TNF_Release JNK_Activation Prolonged JNK Activation TNF_Release->JNK_Activation  Sensitizes MitochondrialStress Mitochondrial Stress & Dysfunction GSH_Depletion->MitochondrialStress ROS_Production->MitochondrialStress Apoptosis Apoptosis JNK_Activation->Apoptosis MitochondrialStress->Apoptosis Necrosis Necrosis MitochondrialStress->Necrosis HepatocyteDeath Hepatocyte Death (Drug-Induced Liver Injury) Apoptosis->HepatocyteDeath Necrosis->HepatocyteDeath NonToxicDrug Non-Toxic Drug (e.g., Levofloxacin (LVX))

Troubleshooting & Experimental Design Guide

This section provides actionable protocols and risk-mitigation strategies based on established models from recent literature.

Experimental Protocol: Assessing TVX Toxicity in a Human Microphysiological Liver Model

This protocol, adapted from a 2023 Scientific Reports study, uses a advanced 3D model to detect TVX-specific toxicity [3].

  • 1. Model Assembly: Successively assemble the liver sinusoid model within a perfused biochip system.
    • Vascular Chamber: Seed upcyte human liver sinusoidal endothelial cells (LSECs) and primary human monocyte-derived macrophages (MDMs) to form a confluent vascular layer.
    • Hepatic Chamber: Seed differentiated HepaRG hepatocytes in the bottom chamber.
  • 2. Perfusion & Drug Treatment: Apply unidirectional vascular perfusion, including the respective drug concentrations, daily for a treatment period of up to 7 days.
    • Test Articles: Trovafloxacin (TVX) at clinically relevant concentrations (e.g., 1-20 µM) and Levofloxacin (LVX) as a non-toxic control.
    • Controls: Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
  • 3. Endpoint Analysis (Post-Treatment):
    • Viability & Cytotoxicity: Measure cellular viability (e.g., ATP content) and release of lactate dehydrogenase (LDH) and alanine aminotransferase (ALT) from both vascular and hepatic chamber supernatants.
    • Immunofluorescence: Stain for cell-specific markers (e.g., ASGPR1 and CYP3A4 for hepatocytes; CD32b for LSECs; CD206 for macrophages) to survey morphology and structural integrity.
    • Inflammatory Response: Analyze collected supernatants for pro-inflammatory cytokine release (e.g., TNF-α, IL-6) using ELISA.
    • Mechanistic Studies: Assess intracellular levels of glutathione and mitochondrial reactive oxygen species (ROS) in hepatocytes.
Troubleshooting Common Experimental Issues
Issue Possible Cause Recommended Solution
No toxicity observed in a simple hepatocyte culture. Model lacks immune cells and inflammatory components necessary to trigger IDILI. Incorporate immune cells (e.g., macrophages) in a co-culture system [3] or add a mild inflammatory stimulus (e.g., low-dose LPS) [4] [5].
High background toxicity in all treatment groups. Drug concentrations are too high, causing intrinsic (dose-dependent) toxicity rather than detecting idiosyncratic risk. Titrate drug doses down to human-relevant, therapeutic concentrations (e.g., low micromolar range for TVX) [3] [5].
Inconsistent results between experiments. High variability in donor-derived primary cells or lack of model standardization. Use characterized, reproducible cell sources like HepaRG cells. Ensure strict standardization of 3D model assembly and perfusion conditions [3] [6].
Cannot differentiate TVX toxicity from other fluoroquinolones. The assay endpoints are not probing the correct mechanistic pathways. Include assessments specific to TVX's mechanism: measure TNF-α levels, glutathione depletion, mitochondrial ROS, and JNK activation [4] [3] [5].

Quantitative Data Reference

The table below summarizes key quantitative findings from recent studies to help you benchmark your experimental results.

Measurement / Endpoint Finding with Trovafloxacin (TVX) Finding with Levofloxacin (LVX) Model / Context
Cell Viability (after 7 days) ↓ to ~22% of control at 20 µM [3] No significant change [3] Human 3D Microphysiological Liver Model
LDH Release (Cytotoxicity) Significantly increased [3] [5] No significant change [3] [5] Human 3D Model; HepG2 cells + TNF-α
TNF-α Release Significantly increased [2] [4] [3] Not induced [2] [3] Human 3D Model; RAW 264.7 macrophages + LPS
Glutathione (GSH) Depletion Significantly increased [3] Not induced [3] Human 3D Microphysiological Liver Model
JNK Activation Prolonged activation [5] Not reported HepG2 cells + TNF-α

Future Directions in Hepatotoxicity Assessment

The field is moving towards more human-relevant models to better predict IDILI.

  • Advanced Models: Microphysiological Systems (MPS or "organ-on-a-chip") that replicate the liver's 3D architecture and fluid flow are proving highly effective for detecting TVX toxicity where traditional models fail [2] [3] [6].
  • In Silico Approaches: Computational and AI-based models are being developed to integrate data from multiple sources and predict the IDILI potential of drug candidates based on their chemical structure and biological effects [6] [7].

References

overcoming quinolone resistance in Staphylococcus aureus with trovafloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action & Resistance

Q: How does trovafloxacin overcome quinolone resistance in S. aureus?

Quinolone resistance in S. aureus typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, or from overexpression of efflux pumps [1]. Trovafloxacin's advantage stems from two key properties:

  • Enhanced Intrinsic Potency: Trovafloxacin is significantly more potent than older quinolones like ciprofloxacin, sparfloxacin, and levofloxacin in inhibiting its primary target in S. aureus, topoisomerase IV [2]. It requires a lower concentration to effectively poison the enzyme and cause lethal DNA breaks.
  • Higher Genetic Barrier to Resistance: The frequency of spontaneous mutation to resistance is much lower for trovafloxacin compared to ciprofloxacin and levofloxacin. One study found first-step mutants occurred at a frequency of 1.1 × 10⁻¹⁰ for trovafloxacin, versus 3.0 × 10⁻⁷ to 3.0 × 10⁻⁸ for the others [2].

The following diagram illustrates the mechanisms of action and resistance.

G Quinolone Quinolone Antibiotic GyrA GyrA Subunit (DNA Gyrase) Quinolone->GyrA Binds & Inhibits GrlA GrlA Subunit (Topoisomerase IV) Quinolone->GrlA Binds & Inhibits Efflux Nor Efflux Pumps (e.g., NorA, NorB) Quinolone->Efflux Pumped Out Subgraph1 Bacterial Cell Subgraph1->GyrA Subgraph1->GrlA MutGyrA Mutated GyrA (Altered Target) GyrA->MutGyrA Mutation (Resistance) MutGrlA Mutated GrlA (Altered Target) GrlA->MutGrlA Mutation (Resistance)

Q: What is the role of efflux pumps in trovafloxacin resistance?

Efflux pumps like NorA, NorB, and NorC contribute to quinolone resistance by expelling drugs from the cell [3] [1]. Their expression can be influenced by environmental factors. For instance, growth in platelet concentrates can trigger norB upregulation, potentially lowering susceptibility to ciprofloxacin and norfloxacin [3]. While reserpine (an efflux pump inhibitor) reversed ciprofloxacin resistance in some clinical strains, it did not significantly affect trovafloxacin MICs, suggesting efflux may be a less significant resistance mechanism for this particular drug [2].

Efficacy Data & Experimental Comparisons

The tables below summarize key in vitro and in vivo data comparing trovafloxacin with other agents.

Table 1: In Vitro Susceptibility (MIC) Profile of Trovafloxacin vs. Other Quinolones Data adapted from studies using clinical isolates of S. aureus with known resistance mutations [2] [4]. MIC values are in μg/mL.

Antibiotic MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Notes
Trovafloxacin 1 4 Most active agent tested against strains with gyrA/grlA mutations [2]
Levofloxacin 8 32
Sparfloxacin 16 32
Ciprofloxacin 32 128
Pefloxacin 128 256

Table 2: In Vivo Efficacy in Experimental Animal Models Summary of outcomes from simulated human dosing in animal endocarditis models [5] [4] [6].

Infection Model / Strain Trovafloxacin Regimen (Simulated) Control Therapy Key Findings
Rabbit Endocarditis (MSSA/MRSA) 13.3 mg/kg q12h IV [5] Vancomycin 25 mg/kg q8h IV Trovafloxacin as effective as vancomycin; no resistance emerged [5] [6].
Rat Endocarditis (Cipro-susceptible MRSA) 200 mg once daily (oral sim.) [4] Ciprofloxacin (750 mg BID sim.) / Vancomycin Trovafloxacin and ciprofloxacin equivalent to vancomycin. Ciprofloxacin selected for resistant mutants in vitro and in vivo; trovafloxacin did not [4].
Rat Endocarditis (Streptococci) 200 mg once daily (oral sim.) [4] Ceftriaxone Trovafloxacin significantly reduced counts, but was less effective than ceftriaxone [4].

Troubleshooting Experimental Challenges

Problem: Variable efficacy against highly resistant strains.

  • Potential Cause: Strains with multiple mutations in both grlA and gyrA have higher MICs for all quinolones, which may exceed the susceptibility breakpoint for trovafloxacin [2]. Vancomycin-intermediate S. aureus (VISA) strains may also have reduced susceptibility to trovafloxacin [7].
  • Solution: Consider combination therapy. One in vitro pharmacodynamic study showed that combining trovafloxacin with ampicillin-sulbactam provided additive activity against some VISA strains, preventing regrowth observed with monotherapy [7].

Problem: Assessing the impact of efflux pumps in your specific strain.

  • Action:
    • Check for nor Gene Upregulation: Use RT-qPCR to measure the expression of norA, norB, and norC in your test strain compared to a control, especially if it has been grown under unique conditions (e.g., in platelet concentrates) [3].
    • Use an Efflux Pump Inhibitor: Incorporate reserpine (e.g., 20 μg/mL) into your MIC determination assay. A significant (e.g., ≥4-fold) decrease in the MIC of ciprofloxacin in the presence of reserpine confirms efflux activity, while a lack of change for trovafloxacin aligns with expected findings [2].

Problem: Low mutant selection frequency is difficult to detect.

  • Action: Use a direct plating method with a large bacterial inoculum (≥10⁹ CFU) on agar containing the antibiotic at 2-4 times the MIC. Incubate for 48 hours and count resistant colonies. The expected frequency for trovafloxacin is very low (on the order of 10⁻¹⁰) [2].

Key Technical Protocols

1. Determining Mutation Frequency to Resistance

  • Method: Direct Plating Assay [2].
  • Steps:
    • Grow a fresh culture of a quinolone-susceptible S. aureus strain (e.g., RN4220) to high density.
    • Plate ≥10⁹ CFU onto Mueller-Hinton agar plates containing trovafloxacin at concentrations of 2x, 4x, and 8x the MIC.
    • Include control plates without antibiotic to determine the total viable count.
    • Incubate plates at 37°C for 48 hours.
    • Calculate the frequency of resistance as (number of colonies on antibiotic plate) / (total CFU plated).

2. In Vitro Pharmacodynamic Simulation (Time-Kill Assay)

  • Method: One-compartment infection model to simulate human pharmacokinetics [7].
  • Steps:
    • Inoculum: Prepare a bacterial suspension of ~10⁶ CFU/mL in supplemented Mueller-Hinton broth in the model chamber.
    • Dosing: Inject trovafloxacin into the model to achieve a peak concentration simulating a human dose (e.g., 2.3 μg/mL for a 200 mg dose [7]).
    • Elimination: Use a peristaltic pump to add fresh broth and remove drug-containing medium, simulating the drug's human half-life (~12 hours for trovafloxacin).
    • Sampling: Take samples (e.g., 0, 2, 4, 6, 8, 24, 48 hours), serially dilute, and plate for viable counts.
    • Analysis: Plot time-kill curves (log₁₀ CFU/mL vs. time). Bactericidal activity is defined as a ≥3-log reduction from the initial inoculum.

References

trovafloxacin phototoxicity mitigation strategies in laboratory settings

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Trovafloxacin Phototoxicity

Here are answers to common questions about working with trovafloxacin:

  • Q1: How does trovafloxacin's phototoxicity compare to other quinolones? Trovafloxacin has a significantly lower photosensitizing potential compared to other quinolones like ciprofloxacin and lomefloxacin. The effects are maximal within the UVA region and are generally short-term, with values returning to baseline within days of stopping the drug [1].
  • Q2: What are the primary photochemical mechanisms involved? The phototoxicity is driven by photophysical and photochemical processes. Upon light absorption, trovafloxacin reaches an excited triplet state. This state can then generate highly reactive oxygen species (ROS) like singlet oxygen or superoxide radicals through energy or electron transfer. These ROS can then oxidize and damage biological molecules [2].
  • Q3: What is the action spectrum for its phototoxicity? The photosensitivity reaction is induced primarily by wavelengths in the UVA region (approximately 320-400 nm). Studies have shown significant reactions at 335 nm and 365 nm [1].
  • Q4: What are the key structural features influencing its photostability? As a fluoroquinolone, trovafloxacin's core structure is a heterocyclic system. The introduction of specific substituents, like the fluorine atom at the C6 position, can tune its biological properties and adverse effects, including phototoxicity [2].

Quantitative Phototoxicity Comparison

The table below summarizes data from a clinical study comparing the phototoxic potential of different quinolones, measured by the reduction in Minimal Erythema Dose (MED) [1].

Quinolone Dosage Mean MED Reduction at 335 nm Mean MED Reduction at 365 nm
Trovafloxacin 200 mg od 18.99% 43.66%
Ciprofloxacin 500 mg bd 53.77% 61.53%
Lomefloxacin 400 mg od 64.13% 75.81%
Placebo - (Baseline) (Baseline)

od = once daily, bd = twice daily.

Experimental Mitigation & Workflow

Here is a detailed methodology and workflow to help you design safe and effective experiments.

1. Core Mitigation Strategies

  • Light Control: Perform all experiments involving dissolved or powdered trovafloxacin under red or yellow safe lights or in complete darkness. Use amber or foil-wrapped containers for stock solutions [1] [3].
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, gloves, and safety glasses that block UVA light.
  • Environmental Control: Install UVA filters on windows or use blinds to block natural sunlight in the lab area. Be aware that some specialized UV lamps used in phototherapy or dental care can also emit relevant wavelengths [3].

2. Basic In Vitro Phototoxicity Assessment Protocol This protocol is adapted from standardized guidelines for drug photosafety assessment [3].

  • Principle: Compare the cytotoxicity of trovafloxacin in the presence and absence of a non-cytotoxic dose of UVA radiation.
  • Procedure:
    • Cell Culture: Use a validated cell line like Balb/c 3T3 mouse fibroblasts.
    • Treatment: Expose cells to a range of trovafloxacin concentrations.
    • Irradiation: Irradiate one set of plates with a controlled UVA dose (e.g., 5 J/cm²). Keep an identical set of plates in the dark.
    • Viability Assay: After incubation, measure cell viability using a method like the Neutral Red Uptake (NRU) test.
    • Analysis: Calculate the Photo-Irritation Factor (PIF) by comparing the IC50 values (drug concentration that inhibits 50% of cell growth) between irradiated and non-irradiated cells.

The following diagram illustrates the key mechanisms of phototoxicity and the experimental workflow for its assessment.

cluster_phototoxicity Phototoxicity Mechanism cluster_workflow Assessment Workflow FQ_Ground Trovafloxacin (Ground State) FQ_Excited Excited Singlet State (¹FQ*) FQ_Ground->FQ_Excited Absorbs UVA (305-400 nm) FQ_Triplet Excited Triplet State (³FQ*) FQ_Excited->FQ_Triplet Intersystem Crossing ROS Reactive Oxygen Species (¹O₂*, O₂•⁻) FQ_Triplet->ROS Type II Reaction (Energy Transfer) FQ_Triplet->ROS Type I Reaction (Electron Transfer) BioDamage Biomolecule Oxidation & Damage ROS->BioDamage Oxidizes Start Plate Cells (3T3 Fibroblasts) Treat Treat with Trovafloxacin Start->Treat Split Split Plates Treat->Split Irradiate +UVA Irradiation Split->Irradiate Test Group Dark Dark Incubation Split->Dark Control Group Assay Viability Assay (e.g., NRU Test) Irradiate->Assay Dark->Assay Analyze Calculate PIF (Photo-Irritation Factor) Assay->Analyze

A Critical Safety Note on Hepatotoxicity

While trovafloxacin exhibits low phototoxicity, you must be aware that its clinical use has been severely restricted due to the risk of severe, sometimes fatal, hepatotoxicity (liver damage) [4]. This risk appears to be associated with longer duration of use (e.g., beyond two weeks). It is crucial to factor this into your overall risk assessment when planning laboratory work, especially for long-term studies.

References

addressing trovafloxacin instability in solution storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Trovafloxacin Solution Instability

Problem Area Key Findings from Literature Recommended Action
Chemical Stability An oral liquid dosage form (10 mg/mL) was stable for at least 14 days in an amber glass bottle at 25°C (±1°C) [1]. For short-term storage, protect solutions from light using amber glass and maintain a controlled room temperature environment.
Analytical Method An HPLC method was developed that is "stability-indicating," meaning it can accurately quantify trovafloxacin even in the presence of degraded products or excipients [1]. Implement a stability-indicating HPLC method to reliably monitor the integrity of your trovafloxacin solutions during stability studies.
Photostability Studies on related fluoroquinolones (e.g., ciprofloxacin) show they are susceptible to photodegradation under UV light, leading to a decrease in the main absorbance peak and the formation of photoproducts [2]. Minimize exposure to light, especially UV light. Conduct experiments under amber or red safelights and store solutions in dark conditions.
pH Sensitivity The same photodegradation study noted a significant drop in pH (from ~4.1 to ~3.0) during extended irradiation, which may be linked to the degradation process [2]. Monitor the pH of your solution storage conditions, as a decreasing pH could be an indicator of ongoing chemical degradation.

Frequently Asked Questions (FAQs)

Q1: What is the maximum storage time for a trovafloxacin solution? Available peer-reviewed data indicates that an oral liquid formulation of trovafloxacin mesylate at a concentration of 10 mg/mL was stable for at least 14 days when stored in an amber-colored glass bottle at 25°C (±1°C). The pH of the formulation remained unchanged over this period, confirming its stability [1].

Q2: How can I accurately measure the stability of trovafloxacin in my solutions? You should use a stability-indicating High-Performance Liquid Chromatography (HPLC) method. One such validated method was able to quantify trovafloxacin in tablets and a liquid dosage form without interference from excipients or the peak of a degraded sample (e.g., after sodium hydroxide treatment). This method was reported to be simple, precise, and accurate [1]. Other studies have successfully used HPLC with UV detection for quantifying trovaofloxacin in complex biological matrices like plasma [3] [4].

Q3: What are the critical factors to control for solution stability? The key factors are light, temperature, and time.

  • Light: Trovafloxacin and related fluoroquinolones are photosensitive [2]. Always use amber glassware for storage and minimize light exposure during experiments.
  • Temperature: The referenced stability data is for 25°C [1]. For longer-term storage, investigating lower temperatures (e.g., 4°C or -20°C) is advisable, though you should validate stability under those conditions.
  • Time: Do not assume solution stability beyond the 14-day period supported by data without conducting your own stability testing.

Q4: Are there any special safety concerns when handling trovafloxacin? Yes. Trovafloxacin has been associated with serious, life-threatening liver injury and its use in humans is severely restricted [5] [6]. While this is a critical consideration for clinical use, researchers must also treat it with caution in the laboratory. Always follow standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves and a lab coat, especially when handling powder or concentrated solutions.

Experimental Protocol: Monitoring Solution Stability

You can use the following workflow, which synthesizes information from the search results, to design your own stability study. The diagram below outlines the key stages of the process.

Start Prepare Trovafloxacin Solution Storage Store in Amber Glass at Controlled Temperature (e.g., 25°C) Start->Storage Sampling Withdraw Samples at Predefined Time Points Storage->Sampling Analysis Analyze Samples via Stability-Indicating HPLC Sampling->Analysis Data Measure Key Parameters: - Drug Concentration - pH - Degradation Products Analysis->Data

Step-by-Step Methodology:

  • Solution Preparation: Prepare a this compound solution at your required concentration (e.g., 10 mg/mL as used in one study [1]). Use a suitable solvent, noting that stability data is often established for aqueous formulations.
  • Storage Conditions: Aliquot the solution into amber-colored glass vials to protect from light. Store the vials at a controlled temperature, for example, 25°C (±1°C), for real-time stability assessment [1]. You may also include accelerated stability conditions at higher temperatures.
  • Sampling Schedule: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, 10, and 14 days) for analysis.
  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be able to separate trovafloxacin from any potential degradation products.
    • Example Parameters (Adapt as needed): A published method for a related fluoroquinolone, ciprofloxacin, used a C18 column and a mobile phase monitored with UV detection [2]. Another study for trovafloxacin in plasma used a gradient mobile phase system with tetrabutylammonium hydroxide and acetonitrile/methanol, with UV detection at 293 nm [4].
  • Data Collection: From the HPLC data, calculate the percentage of the initial trovafloxacin concentration remaining at each time point. A solution is generally considered stable if it retains 90-95% of the initial potency. Simultaneously, measure the pH of the solution at each time point, as a significant change can indicate degradation [2].

References

preventing false positives in trovafloxacin analytical detection

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Sources of False Positives

False positives in analytical detection typically arise from interfering substances, cross-reactive materials, or suboptimal method conditions. The table below outlines common issues, their underlying causes, and recommended solutions.

Source of Interference Root Cause Recommended Solution
Structural Analogs Co-extraction of other fluoroquinolones (e.g., Levofloxacin, Ciprofloxacin) with similar chemical backbones [1] [2]. Implement orthogonal detection methods (e.g., HPLC-UV after MSPE) to improve separation and specificity [3].
Complex Sample Matrices Endogenous compounds (proteins, lipids) in biological or environmental samples can co-elute with the target analyte [4]. Use efficient sample pretreatment such as Magnetic Solid-Phase Extraction (MSPE) with selective adsorbents to purify and enrich the sample [3].
Nonspecific Binding In biosensors, non-selective adsorption of non-target molecules to the sensing surface [1]. Functionalize sensors with highly specific recognition elements (e.g., aptamers, monoclonal antibodies) and use blocking agents (e.g., BSA) in the assay buffer [1].
Impurities in Reagents Contaminants in solvents, buffers, or synthesis precursors [3]. Use high-purity reagents and run blank controls through the entire analytical workflow to identify and eliminate background signals [3].
Inadequate Separation Poor resolution in chromatographic methods leading to co-elution of peaks [3]. Optimize the mobile phase composition, gradient elution program, and column type to achieve baseline separation for Trovafloxacin [3].

Frequently Asked Questions (FAQs)

Q1: What are the best practices for validating a Trovafloxacin detection method to minimize false positives? A rigorous validation according to guidelines like ICH Q2(R1) is crucial. Key parameters to establish include [1] [3]:

  • Specificity/Selectivity: Demonstrate that the response is due solely to Trovafloxacin and that the method can distinguish it from other expected compounds, including structural analogs and matrix components.
  • Accuracy (Recovery): Conduct spike-and-recovery experiments in the relevant sample matrix (e.g., plasma, water). Acceptable recovery rates (e.g., 85-115%) indicate minimal interference [3].
  • Precision: Determine both intra-day and inter-day precision (expressed as % Relative Standard Deviation, RSD) to ensure the method is reliable and reproducible. RSDs below 5% are often targeted [3].

Q2: Which advanced materials show high selectivity for extracting Trovafloxacin from complex samples? Composite materials used in Magnetic Solid-Phase Extraction (MSPE) have shown excellent performance. For instance, a core-shell material like Fe₃O₄@NH₂-MIL-88(Fe)@TpBD (a MOF@COF composite) provides a high surface area (316 m² g⁻¹) and multiple interaction sites (hydrogen bonding, π-π stacking, electrostatic forces) that selectively enrich fluoroquinolones, thereby reducing co-extraction of interferents [3].

Q3: My chromatographic method shows a peak at the same retention time as Trovafloxacin in blank samples. What should I do? This indicates a consistent interfering substance.

  • Confirm the Peak: Use a photodiode array (PDA) detector to compare the UV spectrum of the interfering peak with that of a pure Trovafloxacin standard. A mismatch in spectral shape confirms an interference [3].
  • Improve Sample Cleanup: Enhance the selectivity of your sample preparation, for example, by adjusting the washing steps in your SPE protocol to remove the impurity without eluting Trovafloxacin [3].
  • Change Chromatographic Conditions: Modify the mobile phase pH, organic solvent composition, or column temperature to shift the retention time of the interference away from that of Trovafloxacin [3].

Detailed Experimental Protocol: MSPE-HPLC for Trovafloxacin

The following protocol, adapted from a published method for fluoroquinolones, provides a detailed workflow for sensitive and selective detection of Trovafloxacin [3].

1. Synthesis of Fe₃O₄@MOF@COFs Adsorbent

  • Materials: Ferric chloride hexahydrate (FeCl₃·6H₂O), ethylene glycol, 2-aminoterephthalic acid (NH₂-BDC), benzidine (BD), and other solvents [3].
  • Procedure:
    • Synthesize magnetic core: Prepare Fe₃O₄ nanoparticles via a solvothermal method.
    • Grow MOF shell: Coat the Fe₃O₄ particles with NH₂-MIL-88(Fe) by reacting with NH₂-BDC in DMF.
    • Grow COF shell: React the Fe₃O₄@MOF with Tp (triformylphloroglucinol) and BD in a mixture of mesitylene and dioxane with acetic acid as a catalyst to form the TpBD COF shell.
    • Characterization: Confirm successful synthesis using Scanning Electron Microscopy (SEM), Fourier Transform Infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), and nitrogen adsorption-desorption analysis (BET) [3].

2. Magnetic Solid-Phase Extraction (MSPE) Procedure

  • Materials: Fe₃O₄@MOF@COFs composite, Trovafloxacin standard, sample solution (e.g., water, urine), HPLC-grade methanol and acetonitrile, formic acid.
  • Workflow:
    • Conditioning: Disperse 20 mg of the Fe₃O₄@MOF@COFs adsorbent into a 50 mL sample solution.
    • Extraction: Vortex the mixture for 2 minutes to allow adsorption of Trovafloxacin onto the composite material.
    • Separation: Use an external magnet to separate the adsorbent from the sample solution. Decant and discard the supernatant.
    • Washing: Wash the adsorbent with 1 mL of ultrapure water to remove weakly adsorbed matrix components.
    • Elution: Elute the target Trovafloxacin from the adsorbent using 1 mL of elution solvent (e.g., methanol:acetonitrile (50:50, v/v) with 0.1% formic acid) under vortexing for 3 minutes.
    • Collection: Separate the eluent using a magnet and collect the supernatant.
    • Analysis: Evaporate the eluent to dryness under a gentle nitrogen stream, reconstitute in a suitable mobile phase, and inject into the HPLC system [3].

The following diagram illustrates the MSPE workflow:

start Sample Solution step1 Add Fe₃O₄@MOF@COF Adsorbent start->step1 step2 Vortex for Extraction step1->step2 step3 Magnetic Separation step2->step3 step4 Wash with Water step3->step4 waste Discard Supernatant step3->waste Matrix Interferents step5 Elute with Organic Solvent step4->step5 step6 Collect Eluent for HPLC step5->step6 end HPLC Analysis step6->end

3. HPLC Analysis Conditions (Example)

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 μm)
  • Mobile Phase: Acetonitrile / 0.1% Formic acid in water (gradient elution)
  • Flow Rate: 1.0 mL/min
  • Detection: UV detector at 290 nm [3]
  • Injection Volume: 20 μL

Advanced Detection & Validation Workflow

For a robust analytical method, follow the complete workflow from sample preparation to data interpretation, incorporating key validation steps.

SamplePrep Sample Preparation (MSPE, Filtration) InstrumentalAnalysis Instrumental Analysis (HPLC-UV, LC-MS) SamplePrep->InstrumentalAnalysis SpecificityCheck Specificity Check (PDA Spectrum, Retention Time) InstrumentalAnalysis->SpecificityCheck SpecificityCheck->SamplePrep If Interference Found QuantValidation Quantitative Validation (Recovery, Precision, LOD/LOQ) SpecificityCheck->QuantValidation If Specificity Passes DataReport Data Interpretation & Report QuantValidation->DataReport

Key Takeaways for Robust Detection

To effectively prevent false positives in Trovafloxacin detection:

  • Prioritize Selective Sample Cleanup: Techniques like MSPE with advanced composites are highly effective for removing matrix interferents [3].
  • Employ Orthogonal Methods: Using a combination of separation (e.g., HPLC) and detection (e.g., UV, MS) techniques significantly enhances result reliability [1] [3].
  • Validate Rigorously: Always establish method specificity against likely interferents and validate accuracy in your specific sample matrix [1].

References

improving sensitivity in luminescence-based trovafloxacin detection

Author: Smolecule Technical Support Team. Date: February 2026

Enhancing Sensitivity with Nanomaterials

Using nanomaterials can significantly boost the sensitivity of luminescence-based detection. The table below compares different nanoobjects and their performance in detecting various fluoroquinolones (FQs), which you can adapt for trovafloxacin.

Nanomaterial Type Detection Mechanism Target FQs (Examples) Reported LoD (Range) Key Advantage
Lanthanide Metal-Organic Frameworks (Ln-MOFs) [1] "Antenna effect"; FQ quenches Ln-MOF fluorescence Moxifloxacin, Gatifloxacin, Danofloxacin, Ofloxacin Nanomolar (nM) level [1] High specificity; visual color differences for distinguishing FQs [1]
Terbium (Tb³⁺) / Europium (Eu³⁺) Chelates [2] Resonance energy transfer (RET) from FQ to lanthanide ion Ciprofloxacin, Enrofloxacin, Flumequine Not specified [2] Large Stokes shift; long luminescence lifetime [2]
Micellar Nanosystems [2] Enhances RET efficiency in liquid phase Various FQs Not specified [2] Improves signal intensity and stability [2]
Quantum Dots (QDs) & Other Solid Nanoparticles [2] Energy transfer or fluorescence quenching Various FQs Not specified [2] Tunable properties; can be used in composite sensors [2]

Experimental Protocol: Ln-MOF-Based Detection

This detailed protocol is adapted from a recent study on building a cage-based Europium MOF (1-Eu) sensor for FQs [1]. You can use this as a robust starting point for developing a trovafloxacin sensor.

1. Synthesis of the Cage-Based Ln-MOF (1-Eu) [1] - Reagents: 5,5'-(Pyrazine-2,6-diyl)diisophthalic acid (H₄L) ligand, Europium nitrate hexahydrate (Eu(NO₃)₃·6H₂O), DMF (N,N-Dimethylformamide), formic acid. - Procedure: - Combine the H₄L ligand and Eu(NO₃)₃·6H₂O in a mixture of DMF and a small amount of water. - Add a few drops of formic acid as a modulating agent. - Heat the solution in a sealed vial at 85-105°C for 24-48 hours to allow for slow crystallization. - After cooling, collect the resulting crystals, and wash them several times with fresh DMF to remove unreacted precursors. - Activate the MOF by heating under vacuum to remove solvent molecules from the pores.

2. Sample Preparation and Sensing Procedure [1] - Preparation of 1-Eu Suspension: Gently grind the synthesized MOF crystals into a fine powder. Disperse this powder in a suitable solvent (e.g., ethanol or water) to create a stable, milky suspension via sonication. - Detection Workflow: - Add a small, precise volume of your standard or sample solution (suspected to contain trovafloxacin) to the 1-Eu suspension. - Vortex the mixture thoroughly for homogenization. The reported response time for similar FQs is very fast (<20 seconds) [1]. - Transfer the mixture to a quartz cuvette and measure the fluorescence immediately.

3. Data Acquisition and Analysis [1] - Instrumentation: Use a fluorescence spectrophotometer. - Measurement: Excite the MOF at the optimal wavelength for its ligand (e.g., 330 nm). Record the emission spectrum, paying particular attention to the characteristic red emission of Eu³⁺ around 615-620 nm. - Quenching Effect: The presence of trovafloxacin will lead to quenching of the Eu³⁺ emission. The degree of quenching (( F_0/F ), where ( F_0 ) is the initial fluorescence and ( F ) is the fluorescence with analyte) is proportional to the antibiotic concentration. - Calibration: Construct a calibration curve by plotting ( F_0/F ) against the logarithm of known trovafloxacin concentrations to determine the unknown concentration in your samples.

Troubleshooting Common Sensitivity Issues

Here are some common problems and solutions based on the underlying principles:

Problem Possible Cause Suggested Solution
Weak or No Signal Inefficient energy transfer from antenna to lanthanide ion [2]. Optimize the match between the ligand's triplet energy level and the lanthanide ion's accepting level. Test different Ln³⁺ ions (e.g., Tb³⁺ vs. Eu³⁺).
Low quantum yield of the Ln-MOF [1]. Ensure complete removal of solvent molecules (especially water) from the MOF pores during activation, as water molecules can quench luminescence.
High Background Noise Nonspecific fluorescence from sample matrix [1]. Implement a sample pre-treatment step (e.g., solid-phase extraction, protein precipitation) to clean up complex samples like milk or serum.
Scattering from large or aggregated MOF particles [1]. Optimize sonication time and power to achieve a stable, fine suspension of the MOF. Filter the suspension before use if necessary.
Poor Selectivity for Target FQ Sensor interacts with multiple similar compounds. Utilize the "cage" structure of the MOF. The unique pore size and window shape can be designed to sterically exclude larger or differently shaped interferents [1].
Inconsistent Results Between Replicates Inhomogeneous suspension of the MOF sensor. Standardize the dispersion protocol (sonication power/time, vortexing speed/time) for every experiment.
Variation in sample pH affecting coordination. Use a buffered solution to maintain a constant pH throughout the assay.

Workflow & Energy Transfer Diagrams

The following diagrams illustrate the core experimental workflow and the "antenna effect" mechanism crucial for this detection method.

Diagram 1: Experimental Workflow for Ln-MOF-based FQ Detection

This flowchart outlines the key steps in the sensor preparation and detection process [1].

workflow start Start synth Synthesize Ln-MOF (Solvothermal Reaction) start->synth activate Activate MOF (Remove Solvent) synth->activate prepare Prepare MOF Suspension (Grind & Sonicate) activate->prepare mix Mix with Analyte (e.g., Trovafloxacin) prepare->mix measure Measure Fluorescence Quenching mix->measure analyze Analyze Data & Quantify measure->analyze end End analyze->end

Diagram 2: The "Antenna Effect" in Ln-MOF Sensing

This diagram visualizes the mechanism of signal generation and quenching, which is fundamental to understanding sensitivity issues [1] [2].

antenna_effect Light Light Ligand MOF Organic Ligand Light->Ligand Photon Excitation Ln3 Ln³⁺ Ion (e.g., Eu³⁺) Ligand->Ln3 Energy Transfer (Antenna Effect) Emission Characteristic Ln³⁺ Emission Ln3->Emission Emits Sensitized Luminescence FQ Fluoroquinolone (FQ) FQ->Ligand FQ->Ln3 Competitive Binding/Energy Theft

References

troubleshooting low trovafloxacin recovery in tissue homogenates

Author: Smolecule Technical Support Team. Date: February 2026

Potential Causes & Solutions for Low Recovery

Low drug recovery in tissue homogenates can stem from several points in the experimental process. The table below outlines common issues and evidence-based solutions.

Potential Issue Evidence-Based Cause/Solution Key Experimental Parameters & Citations

| Antibiotic Carryover | Active drug in homogenate inhibits growth during viability counts, causing underestimation. [1] [2] | • Dilution Factor: Use a minimum 200-fold dilution of cultured material. [2]Washing: Centrifuge homogenate, resuspend pellet in antibiotic-free medium. [1]Neutralization: For β-lactams, plate on penicillinase-containing agar. [1] | | Suboptimal Homogenization | Inefficient liberation of drug from tissue matrix. | • Buffer: Use ice-cold phosphate buffer (e.g., 0.2 M NaH2PO4/Na2HPO4, pH 7.4) or RIPA buffer with protease inhibitors. [3]Technique: Mechanical homogenizer (e.g., Polytron) or sonication. [3]Conditions: Keep samples on ice during processing. [3] | | Sample Storage & Handling | Drug degradation or binding during storage. | • Temperature: Homogenize in ice bath; freeze homogenate at -70°C if not used immediately. [3]Aliquoting: Avoid repeated freeze-thaw cycles. [3] | | Analytical Method Challenges | Inefficient extraction or detection of the drug from the tissue homogenate. | • Extraction: For fluoroquinolone analysis, use mixtures of acetonitrile and acidified water (e.g., 0.1% Trifluoroacetic Acid). [4]Detection: HPLC with a UV-Vis or photodiode array detector is standard. [4] |

A Recommended Experimental Workflow

Based on the literature, here is a consolidated protocol you can adapt for your trovafloxacin studies.

start Tissue Sample step1 Homogenization • Ice-cold buffer • Mechanical homogenizer start->step1 step2 Centrifugation • 15,000 x g, 20 min, 4°C step1->step2 step3 Collect Supernatant (Avoid lipid layer and pellet) step2->step3 step4 Eliminate Carryover • 200-fold dilution • Centrifuge & wash pellet • Use neutralizing agents step3->step4 step5 Analysis • HPLC with UV detection • Validate with spiked samples step4->step5 end Quantification step5->end

Key steps in detail:

  • Tissue Homogenization: Weigh the tissue and homogenize in a suitable ice-cold buffer at a recommended ratio, such as 1:5 (tissue weight:buffer volume). [3] Using a mechanical homogenizer (e.g., Polytron) ensures complete tissue disruption. [3]
  • Centrifugation & Collection: Centrifuge the homogenate at high speed (e.g., 15,000 × g for 20 minutes at 4°C) to separate the soluble fraction containing the drug from cellular debris. [3] Carefully collect the supernatant, avoiding the upper lipid layer and the pellet.
  • Carryover Mitigation: If performing bacterial viability counts (CFU), this step is critical. Transfer a sample of the homogenate to a microcentrifuge tube, spin, and wash the bacterial pellet twice by resuspending it in antibiotic-free medium before serial dilution and plating. [1]
  • Validation via Spiking: To pinpoint the problem, conduct a recovery experiment. Spike a known concentration of trovafloxacin directly into a control tissue homogenate and process it alongside your experimental samples. Calculating the percentage recovered will help you determine if the issue is with the assay itself or the in vivo/bioavailability aspects of your study.

Important Considerations for Fluoroquinolones

When working with fluoroquinolones like trovafloxacin, be aware of their specific chemical properties. These drugs can chelate cations like magnesium and calcium, [5] which might affect their stability or activity in certain buffers. Furthermore, the pH and redox state of the homogenization buffer can influence the stability of some drugs and the activity of tissue enzymes that might degrade them. [6]

References

trovafloxacin vs sparfloxacin vs levofloxacin MIC values

Author: Smolecule Technical Support Team. Date: February 2026

Comparative MIC Values of Fluoroquinolones

The following data, primarily from a 1999 study, compares the in vitro activity of these antibiotics against various strains of Staphylococcus aureus [1]. MIC values are in µg/mL.

Test Agent Ciprofloxacin-Susceptible MSSA (n=34) Ciprofloxacin-Resistant MSSA (n=16) Ciprofloxacin-Susceptible MRSA (n=62) Ciprofloxacin-Resistant MRSA (n=189)
MIC90 MIC90 MIC90 MIC90
Trovafloxacin ≤0.06 1 ≤0.06 4
Sparfloxacin ≤0.06 4 0.12 16
Levofloxacin 0.25 8 0.25 16
Ciprofloxacin 0.5 64 1.0 64

Abbreviations: MIC90: Minimum Inhibitory Concentration required to inhibit 90% of isolates; MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.*

Activity Against Other Bacteria
  • Against Anaerobes: A 1997 study found trovafloxacin to be highly active against a range of clinically significant anaerobic bacteria, showing a mode MIC of 0.25 µg/ml and an MIC90 of 1 µg/ml. It was reported to be 16-fold more active than ciprofloxacin against these strains [2].
  • Against Gram-Negatives and Others: A 1991 study reported that sparfloxacin was highly active against a broad spectrum of bacteria. For Enterobacteriaceae, MIC90s ranged from 0.03-1 µg/ml. It also showed good activity against Staphylococcus aureus, beta-hemolytic streptococci, enterococci, pneumococci, and anaerobic bacteria like Bacteroides fragilis (MIC90 ≤2 µg/ml) [3].

MIC Assay Protocols for Antimicrobial Testing

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining bacterial susceptibility to an antimicrobial agent. It identifies the lowest concentration of a drug that prevents visible bacterial growth in vitro [4] [5]. The following workflow outlines the core steps of a standard broth microdilution method, which is widely recommended by standards organizations like EUCAST [4].

cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 - Inoculum Preparation cluster_assay MIC Determination Start Start MIC Assay D1S1 Streak strains on LB agar Start->D1S1 D1S2 Incubate overnight at 37°C D1S1->D1S2 D2S1 Inoculate LB broth with a single colony D1S2->D2S1 D2S2 Incubate overnight at 37°C with agitation D2S1->D2S2 D3S1 Measure OD600 of overnight culture D2S2->D3S1 D3S2 Calculate & prepare standardized inoculum (~5×10⁵ CFU/mL) D3S1->D3S2 D3S3 Use inoculum within 30 minutes D3S2->D3S3 A1 Prepare antibiotic dilution series in a microtiter plate D3S3->A1 A2 Add standardized inoculum to each well A1->A2 A3 Incubate at 37°C for 16-20 hours A2->A3 A4 Assess visible bacterial growth A3->A4 A5 Determine MIC: Lowest concentration that inhibits visible growth A4->A5

Key considerations for the protocol include:

  • Standardization: The initial bacterial inoculum must be standardized to approximately 5 × 10⁵ CFU/mL to ensure accurate and reproducible results [4].
  • Quality Control: Each assay should include quality control strains with known MIC ranges (e.g., S. aureus ATCC 29213) to verify the accuracy of the test conditions and reagents [4] [5].
  • Guidelines: Researchers must adhere to the latest guidelines from standards bodies like EUCAST or CLSI, as methodologies and breakpoints are updated regularly [4].

Key Considerations for Researchers

  • Clinical Breakpoints: An MIC value is most useful when compared to clinical breakpoints, which define whether a bacterium is categorized as susceptible, intermediate, or resistant to a drug based on achievable drug levels in the body and dosing regimens [4].
  • The "Within-Susceptible" Range MIC: For drugs like levofloxacin, evidence suggests that even within the "susceptible" range, infections caused by organisms with higher MICs (e.g., 1 or 2 µg/mL) can be associated with worse clinical outcomes, such as longer hospital stays, compared to those with lower MICs [6]. This underscores the value of quantitative MIC data over simple susceptible/resistant categorization.
  • Data Currency: Please note that the comparative data for trovafloxacin and sparfloxacin comes from studies conducted in the 1990s and early 2000s. These drugs are not widely used in current clinical practice, and their development status may have changed.

References

trovafloxacin tissue penetration compared to other antibiotics

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Antibiotic Tissue Penetration

Antibiotic Study Model Target Tissue/Fluid Penetration Metric Key Finding Source Data
Trovafloxacin Human volunteers (n=8) Inflammatory fluid AUC Ratio: 64% Mean peak concentration in inflammatory fluid: 1.2 μg/mL at 4h post-dose [1]
Rabbit model of endocarditis Cardiac vegetations High efficacy Effectively reduced bacterial counts in vegetations, indicating good penetration [2]
Ciprofloxacin General review (Class data) Various tissues High tissue concentrations Volume of distribution >1.5 L/kg; tissue concentration often exceeds plasma [3]
Fluoroquinolones (Class) General review (Class data) Various tissues Extensive tissue distribution Known for excellent oral bioavailability and extensive tissue penetration [3] [4]

Experimental Protocols for Key Findings

For researchers, the methodology behind these data points is critical. Here are the detailed experimental protocols from the key studies cited.

Trovafloxacin Penetration into Inflammatory Fluid [1]
  • Objective: To determine the penetration of trovafloxacin into cantharides-induced inflammatory fluid in healthy human volunteers.
  • Subjects: 8 healthy male volunteers.
  • Dosing: A single 200-mg oral dose of trovafloxacin.
  • Sample Collection: Measurement of drug concentrations in plasma, inflammatory fluid, and urine over 36 hours.
  • Analytical Method: Drug concentrations were quantified to determine the maximum concentration (C~max~) and the area under the concentration-time curve (AUC) in each compartment.
  • Penetration Calculation: The overall penetration into inflammatory fluid was calculated as the ratio of the AUC in inflammatory fluid to the AUC in plasma (AUC~inflammatory fluid~/AUC~plasma~), expressed as a percentage.
Trovafloxacin Efficacy in Experimental Endocarditis [2]
  • Objective: To evaluate the in vivo efficacy of trovafloxacin against experimental endocarditis caused by oxacillin-resistant Staphylococcus aureus (ORSA).
  • Animal Model: Rabbit model of infective endocarditis.
  • Infection: Rabbits were infected with a standardized inoculum of ORSA.
  • Dosing: Trovafloxacin (25 mg/kg) was administered intravenously twice daily and compared against other antibiotics (vancomycin, ampicillin-sulbactam) and untreated controls.
  • Outcome Measurement: After 3 or 6 days of therapy, bacterial densities (CFU/g) in cardiac vegetations were measured and compared between treatment groups to assess bactericidal activity, which serves as an indirect marker of effective antibiotic penetration into the target tissue.

Visualizing the Tissue Penetration Workflow

The following diagram illustrates the general experimental workflow used to evaluate antibiotic tissue penetration, as demonstrated in the trovafloxacin studies.

Start Study Design Dosing Antibiotic Administration (Oral/IV) Start->Dosing Sampling Serial Sample Collection Dosing->Sampling Analysis Concentration Analysis (e.g., Bioassay, HPLC) Sampling->Analysis Sampling_Details Sample Types: • Plasma/Serum • Target Tissue • Inflammatory Fluid Sampling->Sampling_Details Calculation PK/PD Parameter Calculation Analysis->Calculation PK_Params Key Parameters: • AUC (Area Under the Curve) • Cmax (Peak Concentration) • Tmax (Time to Cmax) • Tissue:Plasma Ratio Calculation->PK_Params

Critical Safety and Status Note for Researchers

Despite its promising pharmacokinetic profile, trovafloxacin's clinical use is heavily restricted and it has been withdrawn from the market in many countries, including the U.S. and the European Union [5]. This action was taken due to its association with serious and sometimes fatal hepatotoxicity (liver damage). Any research or development involving trovafloxacin must prioritize and thoroughly investigate this significant safety concern [4] [5].

References

trovafloxacin anti-inflammatory effects comparison with standard therapies

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Inflammatory Effects & Mechanisms of Trovafloxacin

Trovafloxacin's anti-inflammatory effects are distinct from its antibiotic action and are primarily attributed to its ability to block Pannexin 1 (Panx1) channels.

  • Proposed Mechanism: Panx1 channels are large-pore membrane channels that release adenosine triphosphate (ATP) from cells. extracellular ATP acts as a "danger signal," activating purinergic receptors on immune cells (like microglia in the brain) and triggering a robust pro-inflammatory response, including the release of cytokines and cell migration [1].
  • Trovafloxacin's Action: By inhibiting Panx1 channels, trovafloxacin reduces this ATP release, thereby dampening the subsequent inflammatory cascade [1].

The diagram below illustrates this signaling pathway and the point of inhibition by trovafloxacin.

G Start TBI or Cellular Stress Panx1 Pannexin 1 (Panx1) Channel Activation Start->Panx1 ATP_Release ATP Release Panx1->ATP_Release P2XR7 P2X7 / P2Y Purinergic Receptor Activation ATP_Release->P2XR7 Inflammasome Inflammasome Activation P2XR7->Inflammasome Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-6, TNF-α) Inflammasome->Cytokines Immune_Cells Microglia/Macrophage Activation & Migration Cytokines->Immune_Cells Neuroinflammation Sustained Neuroinflammation & Tissue Damage Immune_Cells->Neuroinflammation TVX Trovafloxacin (Panx1 Inhibitor) TVX->Panx1 Inhibits

Experimental Evidence from Preclinical Models:

A 2018 study investigated the effect of trovafloxacin in a murine model of traumatic brain injury (TBI) and in vitro. The table below summarizes the key experimental protocols and findings [1].

Aspect Experimental Protocol & Findings

| In Vivo Model | Model: Controlled Cortical Impact (CCI) in mice. Treatment: Trovafloxacin (60 mg/kg) or vehicle, administered via intraperitoneal injection at 1, 24, and 48 hours post-injury. | | Key Findings (In Vivo) | 1. Locomotor Function: Rotarod test showed trovafloxacin-treated mice had significantly improved motor performance compared to vehicle-treated controls. 2. Gene Expression: RT-qPCR analysis of brain tissue showed trovafloxacin significantly reduced mRNA levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). 3. Immune Cell Infiltration: Immunofluorescence and Western blot analysis revealed reduced accumulation of neutrophils, microglia/macrophages, and astroglia at the injury site. | | In Vitro Model | Cells: BV-2 immortalized microglial cell line. Treatment: Cells were stimulated and treated with trovafloxacin or other Panx1 inhibitors. | | Key Findings (In Vitro) | 1. ATP Release: Trovafloxacin significantly inhibited stimulus-induced ATP release from microglial cells. 2. Cell Migration: The drug significantly reduced the migration of stimulated microglial cells. |

Safety Profile: Trovafloxacin vs. Other Therapies

Despite the findings above, trovafloxacin's clinical use is heavily restricted and it is not available on the market in the U.S. and European Union due to its high potential for causing severe, sometimes fatal, liver injury [2]. This safety profile is its most critical point of comparison with other antibiotics and anti-inflammatory therapies.

The table below compares trovafloxacin with other fluoroquinolones and a common anti-inflammatory drug based on safety and primary use.

Drug Name Drug Class Primary Use / Effect Key Safety Concern Market Status
Trovafloxacin Fluoroquinolone antibiotic Broad-spectrum antibiotic; Panx1 inhibitor (anti-inflammatory) Idiosyncratic hepatotoxicity (acute liver failure) [2] [3] Withdrawn / Restricted [2]
Levofloxacin Fluoroquinolone antibiotic Broad-spectrum antibiotic; treatment of skin/skin structure infections [4] [5] Generally well-tolerated; lower risk of liver injury compared to trovafloxacin [3] Available (with standard warnings) [4]
Diclofenac NSAID (Non-steroidal anti-inflammatory drug) Anti-inflammatory, analgesic, antipyretic Well-known risk of direct (intrinsic) liver and kidney injury with overdose Available (with standard warnings)

Mechanism of Hepatotoxicity:

The liver injury caused by trovafloxacin is classified as idiosyncratic Drug-Induced Liver Injury (IDILI), meaning it is unpredictable, not directly dose-related, and likely involves multiple factors [6] [3]. Key experimental findings include:

  • Inflammatory Stress Hypothesis: In mouse models, a non-hepatotoxic dose of trovafloxacin became highly toxic when combined with a mild inflammatory stimulus, such as bacterial lipopolysaccharide (LPS) or components from Gram-positive bacteria [7] [6]. Trovafloxacin was found to enhance the inflammatory response to these stimuli, leading to elevated levels of cytokines like TNF-α and significant liver damage dependent on neutrophil activation [7] [6].
  • Human-Relevant Models: A 2023 study using a sophisticated human microphysiological liver model (a "liver-on-a-chip") confirmed that trovafloxacin, but not levofloxacin, causes direct vascular and hepatocellular toxicity at clinically relevant concentrations. This was associated with pro-inflammatory cytokine release, glutathione depletion, and mitochondrial reactive oxygen species formation [3].

Conclusion for Research and Development

  • Promising Mechanism: It has a defined and potentially therapeutically useful anti-inflammatory mechanism through Panx1 channel inhibition, supported by robust in vivo and in vitro data in models of neuroinflammation [1].
  • Significant Liability: It carries a severe and potentially fatal risk of idiosyncratic hepatotoxicity, which is mechanistically linked to its propensity to synergize with underlying inflammation and cause immune-mediated liver injury [8] [7] [6].

For researchers and drug developers, trovafloxacin serves as both a tool for studying Panx1 biology and a salutary lesson in drug safety. Its history underscores the critical importance of advanced, human-relevant toxicity models (like microphysiological systems) in preclinical testing to detect such complex IDILI signals early in development [3]. Future work on Panx1 as a therapeutic target would likely focus on developing inhibitors that retain the anti-inflammatory benefits of trovafloxacin without its associated hepatotoxic risk.

References

trovafloxacin mutation frequency versus other quinolones in S. aureus

Author: Smolecule Technical Support Team. Date: February 2026

Mutation Frequency and Activity Against Resistant Mutants

The following table consolidates quantitative data on mutation frequencies and MIC values against clinical isolates, highlighting trovafloxacin's robust profile.

Quinolone Mutation Frequency (at 2-4x MIC) [1] MIC₅₀ / MIC₉₀ (μg/ml) against 29 Clinical Isolates [1] Activity against strains with single grlA mutation [1] Activity against strains with double (grlA + gyrA) mutations [1]
Trovafloxacin ( 1.1 \times 10^{-10} ) 1 / 4 Generally remains active MICs higher, but remains the most active agent
Levofloxacin ( 3.0 \times 10^{-7} ) to ( 3.0 \times 10^{-8} ) 8 / 32 Generally remains active Generally above susceptibility breakpoint
Ciprofloxacin ( 3.0 \times 10^{-7} ) to ( 3.0 \times 10^{-8} ) 32 / 128 Generally remains active Generally above susceptibility breakpoint
Sparfloxacin Difficult to select first-step mutants 16 / 32 Generally remains active Generally above susceptibility breakpoint

Detailed Experimental Protocols

The compelling data summarized above were generated through the following established microbiological and biochemical methods.

  • Bacterial Strains and Isolates: Key studies used *S. aureus* RN4220 for in vitro mutant selection and a collection of 29 clinical *S. aureus* isolates (13 MSSA, 16 MRSA) with known mutations in the Quinolone Resistance-Determining Regions (QRDRs) of grlA and/or gyrA genes [1]. The genomic profiles of these clinical isolates were confirmed to be unrelated by pulsed-field gel electrophoresis [1].
  • Mutant Selection Protocol: First-step resistant mutants were selected by plating ≥10⁹ CFU of a quinolone-susceptible parent strain (RN4220) onto Mueller-Hinton agar plates containing the quinolone at concentrations of 2x, 4x, and 8x the MIC. The plates were incubated at 37°C for 48 hours, after which the number of resistant colonies was counted. The mutation frequency was calculated by dividing the number of resistant colonies by the total number of CFU plated [1].
  • MIC Determination: Minimum Inhibitory Concentrations (MICs) were determined using a broth macrodilution method according to standard guidelines. The test medium was cation-supplemented Mueller-Hinton broth, and the final bacterial inoculum was standardized to 5 × 10⁵ CFU/ml. The MIC was recorded as the lowest concentration of antibiotic that completely inhibited visible growth [1].
  • Enzyme Purification and Cleavage Assays: To understand the mechanistic basis of potency, the genes encoding topoisomerase IV (grlA, grlB) and DNA gyrase (gyrA, gyrB) were cloned from both wild-type and mutant strains. These enzymes were overexpressed, purified, and used in DNA cleavage assays. These assays measured the potency of each quinolone in stimulating enzyme-mediated DNA cleavage, providing a direct comparison of their activity against the primary drug targets [1].

Mechanism of Action and Resistance

The superior activity of trovafloxacin is rooted in its potent inhibition of bacterial type II topoisomerases and its ability to circumvent common resistance mechanisms.

  • Primary Targets in *S. aureus*: For many quinolones like ciprofloxacin, topoisomerase IV is the primary target in *S. aureus*, meaning that the first-step mutations leading to resistance most commonly occur in the grlA gene [1]. DNA gyrase is a secondary target.
  • Potency against Target Enzymes: Biochemical assays demonstrated that trovafloxacin is at least five times more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating topoisomerase IV-mediated DNA cleavage. This greater intrinsic potency against the lethal target is a key factor in its improved activity [1].
  • Efflux Pump Interaction: Evidence suggests that trovafloxacin is not a substrate for the NorA efflux pump, a common mechanism that reduces intracellular concentrations of quinolones like ciprofloxacin and norfloxacin [2]. Studies showed that the addition of reserpine (an efflux pump inhibitor) did not significantly lower the MICs of trovafloxacin for most clinical strains, whereas it did for ciprofloxacin [1].

The diagram below integrates these mechanisms into a complete pathway for quinolone action and resistance development in S. aureus.

cluster_topoisomerase Topoisomerase IV (grlA/grlB) cluster_gyrase DNA Gyrase (gyrA/gyrB) Quinolone Quinolone Binds to Target Enzymes Binds to Target Enzymes Quinolone->Binds to Target Enzymes Efflux by Pumps\n(e.g., NorA, NorB) Efflux by Pumps (e.g., NorA, NorB) Quinolone->Efflux by Pumps\n(e.g., NorA, NorB) Primary Target for\nmany quinolones Primary Target for many quinolones Binds to Target Enzymes->Primary Target for\nmany quinolones Secondary Target Secondary Target Binds to Target Enzymes->Secondary Target Inhibits DNA replication\n& causes cell death Inhibits DNA replication & causes cell death Primary Target for\nmany quinolones->Inhibits DNA replication\n& causes cell death Secondary Target->Inhibits DNA replication\n& causes cell death First-step Mutation\ne.g., grlA (Ser80→Phe/Tyr) First-step Mutation e.g., grlA (Ser80→Phe/Tyr) Low-level Resistance Low-level Resistance First-step Mutation\ne.g., grlA (Ser80→Phe/Tyr)->Low-level Resistance Second-step Mutation\ne.g., gyrA (Ser84→Leu) Second-step Mutation e.g., gyrA (Ser84→Leu) Low-level Resistance->Second-step Mutation\ne.g., gyrA (Ser84→Leu) High-level Resistance High-level Resistance Second-step Mutation\ne.g., gyrA (Ser84→Leu)->High-level Resistance Reduced Intracellular\nDrug Concentration Reduced Intracellular Drug Concentration Efflux by Pumps\n(e.g., NorA, NorB)->Reduced Intracellular\nDrug Concentration Resistance Resistance Reduced Intracellular\nDrug Concentration->Resistance Trovafloxacin Properties Trovafloxacin Properties High intrinsic potency\nagainst TopoIV & Gyrase High intrinsic potency against TopoIV & Gyrase Trovafloxacin Properties->High intrinsic potency\nagainst TopoIV & Gyrase Poor substrate for\nNorA efflux pump Poor substrate for NorA efflux pump Trovafloxacin Properties->Poor substrate for\nNorA efflux pump Requires multiple mutations\nfor high-level resistance Requires multiple mutations for high-level resistance Trovafloxacin Properties->Requires multiple mutations\nfor high-level resistance Effective cell killing Effective cell killing High intrinsic potency\nagainst TopoIV & Gyrase->Effective cell killing Maintains effective\nintracellular concentration Maintains effective intracellular concentration Poor substrate for\nNorA efflux pump->Maintains effective\nintracellular concentration Low mutation frequency Low mutation frequency Requires multiple mutations\nfor high-level resistance->Low mutation frequency

Research Implications and Key Considerations

  • Research Implications: The low mutation frequency and sustained activity against mutants make trovafloxacin a valuable tool for understanding how to overcome quinolone resistance. Its potency suggests that structural features of the naphthyridone core could inform the design of next-generation antibiotics.
  • Important Note on Clinical Status: Please be aware that the data presented here are from historical in vitro and mechanistic studies. Trovafloxacin's clinical use was severely restricted in 1999 due to rare but serious hepatotoxicity. It is not a current therapeutic option, but it remains an important compound for microbiological research.

References

Comprehensive Comparative Safety Profile of Trovafloxacin Mesylate: Experimental Data and Clinical Implications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Clinical Significance and Safety Concerns

Trovafloxacin mesylate represents a cautionary case in antibiotic development—a broad-spectrum fluoroquinolone with potent activity against Gram-positive, Gram-negative, and anaerobic pathogens whose clinical promise was eclipsed by significant safety concerns, particularly idiosyncratic hepatotoxicity. Approved in 1998 and subsequently withdrawn from widespread clinical use, trovafloxacin's safety profile remains a subject of extensive research interest both as a model for studying drug-induced liver injury (DILI) and as a reference compound for evaluating the safety of newer antimicrobial agents. The clinical relevance of understanding trovafloxacin's safety profile extends beyond historical context to contemporary drug development, serving as a critical benchmark for assessing the toxicity mechanisms of fluoroquinolone antibiotics and informing the design of safer analogues.

The structural characteristics of trovafloxacin, specifically its trifluorinated quinolone core and unique 2,4-difluorophenyl moiety at N-1 and 3-azabicyclo[3.1.0]hexane at C-7, contribute to its enhanced Gram-positive and anaerobic coverage compared to earlier fluoroquinolones like ciprofloxacin. However, these same structural features have been implicated in its unique toxicity profile. Unlike concentration-dependent hepatotoxins such as acetaminophen, trovafloxacin demonstrates idiosyncratic toxicity that manifests unpredictably in a small subset of patients, often with severe consequences including acute liver failure—a pattern that was not fully detected in conventional preclinical testing but emerged during post-marketing surveillance [1] [2].

Table 1: Key Safety Concerns Across Fluoroquinolone Antibiotics

Fluoroquinolone Hepatotoxicity Risk CNS Toxicity Risk Phototoxicity Risk Cardiotoxicity Risk Tendonopathy Risk
Trovafloxacin Severe (black box warning) High Moderate Low Moderate
Levofloxacin Low Moderate Low Moderate Moderate
Ciprofloxacin Low Moderate Moderate Low Moderate
Moxifloxacin Low Low Low Significant (QT prolongation) Moderate
Sparfloxacin Low Low High (withdrawn) Significant Moderate
Grepafloxacin Moderate (withdrawn) Moderate Moderate Significant (withdrawn) Moderate

Comparative Safety Data: Trovafloxacin Versus Alternatives

Hepatotoxicity Profile

The most significant safety differentiator for trovafloxacin is its idiosyncratic hepatotoxicity, which emerged as the primary reason for its restricted use. Post-marketing surveillance data revealed trovafloxacin was associated with severe hepatic reactions, including clinical jaundice and life-threatening acute liver failure, at rates substantially higher than other fluoroquinolones. By 1999, the FDA had documented 140 severe adverse hepatic events and 14 cases of acute liver failure associated with trovafloxacin use, leading to its withdrawal from many markets and strict limitations on its use in others [1] [2].

Comparative studies in advanced microphysiological liver models have quantitatively demonstrated trovafloxacin's enhanced hepatotoxic potential relative to other fluoroquinolones. When tested in a human microphysiological liver model containing liver sinusoidal endothelial cells, monocyte-derived macrophages and differentiated HepaRG cells, trovafloxacin elicited concentration-dependent vascular and hepatocellular toxicity at clinically relevant concentrations (10-20 μM), whereas levofloxacin did not provoke significant tissue injury even at equivalent concentrations. Specifically, treatment with 20 μM trovafloxacin for 7 days resulted in a 78% reduction in cellular viability compared to control-treated models, while levofloxacin showed no significant reduction. This toxicity was associated with pro-inflammatory cytokine release, requiring a multicellular immune response similar to the in vivo situation [1].

CNS and Other Adverse Effects

Beyond hepatotoxicity, trovafloxacin demonstrates a distinct profile of other adverse effects compared to fluoroquinolone alternatives. Studies indicate trovafloxacin has an increased potential for CNS adverse reactions, notably dizziness, compared with other agents in its class. A 2000 comparative safety review noted that while ciprofloxacin is generally well-tolerated with a low incidence of adverse events and levofloxacin has a reduced CNS adverse event rate compared with ofloxacin, trovafloxacin stood out for its neurological side effect profile [3].

More recent pharmacovigilance data confirms that fluoroquinolones as a class carry elevated risks of neurological adverse events. A 2025 retrospective analysis of regional pharmacovigilance data found that patients receiving fluoroquinolones were four times more likely to experience neurological adverse events compared to those receiving other antibiotic classes (OR 4.15, 95% CI 2.48-6.93, p <0.001). This study, which analyzed 605 antibiotic-associated adverse drug reactions, also found that fluoroquinolones were the most frequently reported antibiotic class associated with adverse events (29.3% of all antibiotic ADRs), surpassing even penicillin (23.4%) and cephalosporins (21%) [4].

Table 2: Quantitative Comparison of Trovafloxacin Toxicity in Experimental Models

Parameter Trovafloxacin Levofloxacin Ciprofloxacin Experimental Context
Cell Viability Reduction 78% at 20 μM No significant reduction Not tested 3D microphysiological liver model, 7-day treatment [1]
ALT Release Significantly increased No significant change Not tested 3D microphysiological liver model [1]
Pro-inflammatory Cytokines Significantly increased No significant change Not tested 3D microphysiological liver model [1]
Clinical Hepatotoxicity Incidence >1:100,000 (severe) Rare (<1:1,000,000) Rare Post-marketing surveillance [2]
MIC90 S. pneumoniae 0.125 μg/mL 8-32 μg/mL 32-128 μg/mL Antimicrobial susceptibility testing [5]
PANX1 Inhibition (IC50) 4 μM Not reported Not reported Electrophysiological studies [6]

Experimental Models and Protocols for Safety Assessment

Microphysiological Liver Models

Advanced in vitro systems have been developed specifically to overcome the limitations of traditional 2D cell cultures and animal testing in predicting human-relevant drug toxicity. The human microphysiological liver model used to evaluate trovafloxacin toxicity represents a significant technological advancement with high physiological relevance. This model conceptually adapts the human liver sinusoidal architecture and is sequentially assembled in a perfused biochip platform consisting of an endothelial layer of upcyte liver sinusoidal endothelial cells (LSECs), followed by monocyte-derived macrophages (MDMs) and differentiated HepaRG cells [1].

The experimental protocol for assessing drug-induced liver injury in this model involves several critical steps. First, the liver models are established by sequentially seeding LSECs, MDMs, and HepaRG cells in a specialized perfused biochip platform. The system is maintained under continuous perfusion for 7 days to ensure proper tissue maturation and function, confirmed by expression of hepatocyte polarization markers (ZO-1, ASPGR1, MRP-2), drug-metabolizing enzymes (CYP3A4), and stable albumin synthesis. Test compounds (trovafloxacin, levofloxacin) are then perfused through the vascular cultivation chamber at clinically relevant concentrations (1-20 μM) for 7 days to mimic the transportation route of an orally administered drug via sinusoidal blood flow. Cellular viability is continuously monitored by light microscopy, with endpoint assessments including:

  • Quantification of DAPI-positive nuclei
  • Measurement of cellular viability assays
  • Lactate dehydrogenase (LDH) release
  • Alanine aminotransferase (ALT) levels
  • Pro-inflammatory cytokine profiling
  • Immunofluorescence staining for specific cellular markers [1]

This model successfully discriminated trovafloxacin's toxicity from levofloxacin's relative safety, demonstrating its predictive value for detecting drug-related cytotoxicity in preclinical testing.

Mechanistic Studies Protocol

Mechanistic investigations into trovafloxacin toxicity employ complementary protocols to elucidate specific pathways involved in its hepatotoxicity. The experimental workflow typically begins with in vitro models (primary hepatocytes or hepatocyte cell lines like HepG2) treated with clinically relevant concentrations of trovafloxacin (typically 10-20 μM) in the presence or absence of co-factors such as tumor necrosis factor (TNF). Key methodological approaches include:

  • Apoptosis analysis via Annexin V staining and caspase activation assays to quantify programmed cell death
  • Mitochondrial function assessment using reactive oxygen species (ROS) sensors and glutathione depletion measurements
  • Gene expression profiling through RT-PCR and Western blot analysis of stress response pathways (NF-κB, MAPKs)
  • Electrophysiological measurements for PANX1 channel inhibition studies
  • Transcription factor activation studies, particularly hepatic nuclear factor-4α (HNF-4α) suppression assays [1] [2] [6]

For in vivo confirmation, studies typically utilize mouse models (e.g., C57BL/6 J mice) treated with trovafloxacin (150 mg/kg orally) in combination with inflammatory triggers like lipopolysaccharide (LPS) or TNF. Endpoints include histopathological examination of liver tissues, serum transaminase levels (ALT, AST), and inflammatory cytokine measurements, allowing correlation of in vitro mechanistic findings with whole-organism pathophysiology [1].

G compound1 Trovafloxacin Exposure category1 Experimental Models compound1->category1 approach1 Microphysiological Liver System category1->approach1 approach2 2D Hepatocyte Cultures category1->approach2 approach3 In Vivo Mouse Models category1->approach3 method1 3D Co-culture: LSECs, MDMs, HepaRG cells approach1->method1 method2 Primary Hepatocytes or HepG2 Cell Lines approach2->method2 method3 C57BL/6 Mice + LPS/TNF approach3->method3 assay1 Viability Assays LDH/ALT Release Cytokine Profiling method1->assay1 assay2 Apoptosis Analysis ROS Measurement Western Blot method2->assay2 assay3 Histopathology Serum Biochemistry Cytokine Measurement method3->assay3 outcome1 Concentration-dependent Toxicity Confirmed assay1->outcome1 outcome2 Mechanistic Pathways Elucidated assay2->outcome2 outcome3 In Vivo Hepatotoxicity Verified assay3->outcome3

Figure 1: Experimental Workflow for Trovafloxacin Toxicity Assessment. This diagram illustrates the multi-faceted approach used to evaluate trovafloxacin-induced hepatotoxicity, incorporating 3D microphysiological models, traditional 2D cultures, and in vivo validation systems.

Mechanistic Insights into Trovafloxacin Toxicity

Mitochondrial Toxicity and Oxidative Stress

The primary mechanisms underlying trovafloxacin-induced hepatotoxicity involve direct cellular damage through mitochondrial dysfunction and oxidative stress. Research using human microphysiological liver models has demonstrated that trovafloxacin, but not levofloxacin, induces hepatic glutathione depletion and accumulation of mitochondrial reactive oxygen species (ROS). These events represent critical intrinsic toxicity mechanisms that initiate hepatocellular damage. Glutathione serves as a major cellular antioxidant, and its depletion renders hepatocytes vulnerable to oxidative injury, particularly in the energy-rich environment of the liver where drug metabolism generates substantial reactive intermediates [1].

At the molecular level, trovafloxacin has been shown to inhibit mitochondrial function through multiple pathways. Experiments in HepG2 cells treated with 20 μM trovafloxacin for 24 hours demonstrated a gradual increase in Annexin V-staining (indicating apoptosis) and significant leakage of lactate dehydrogenase (LDH), a marker of cell membrane damage. This cellular toxicity was associated with prolonged TNF-induced activation of MAPKs and IKKα/β activation, suggesting trovafloxacin exacerbates inflammatory signaling pathways in hepatocytes. Furthermore, trovafloxacin disrupts normal mitochondrial membrane potential and electron transport chain function, creating a self-amplifying cycle of ROS generation and cellular damage that ultimately triggers apoptotic and necrotic cell death [1] [6].

Immune-Mediated Mechanisms

Beyond direct cellular toxicity, trovafloxacin-induced liver injury involves complex immune-mediated mechanisms that help explain its idiosyncratic nature. The microphysiological liver model studies revealed that trovafloxacin elicits toxicity associated with significant pro-inflammatory cytokine release at clinically relevant concentrations, while levofloxacin does not provoke commensurable tissue injury or inflammatory responses. Importantly, this cytokine secretion was dependent on a multicellular immune response involving both parenchymal and non-parenchymal liver cells, highlighting the importance of cellular crosstalk in the pathogenesis of trovafloxacin toxicity [1].

Additional research has identified that trovafloxacin inhibits expression of hepatic nuclear factor-4α (HNF-4α), a master regulator of hepatic gene expression. This suppression in turn disrupts the function of a network of genes governing major metabolic processes, lipid and carbohydrate metabolism, and mitochondrial function. The HNF-4α pathway inhibition represents a novel mechanism of trovafloxacin-induced hepatotoxicity that connects drug exposure to broad metabolic dysregulation in the liver. This mechanism is particularly relevant to the observed clinical pattern of idiosyncratic toxicity, as genetic polymorphisms in HNF-4α regulatory networks could predispose certain individuals to enhanced susceptibility [2].

PANX1 Channel Inhibition

A more recently discovered mechanism contributing to trovafloxacin's toxicity profile involves its activity as a potent, selective inhibitor of pannexin 1 channels (PANX1). This compound inhibits PANX1 inward current with an IC50 of 4 μM, a concentration within the clinically achievable range. PANX1 channels are large-pore transmembrane channels involved in ATP release and inflammatory signaling, particularly during apoptosis. Trovafloxacin-induced PANX1 inhibition leads to dysregulated fragmentation of apoptotic cells by preventing normal clearance mechanisms, potentially exacerbating tissue damage and inflammatory responses [6].

This PANX1 inhibitory activity represents a unique off-target effect of trovafloxacin not shared equally by all fluoroquinolones. By blocking PANX1 channels, trovafloxacin disrupts normal purinergic signaling and apoptotic cell clearance, creating a pro-inflammatory microenvironment in tissues including the liver. This mechanism provides a plausible explanation for both the severity and idiosyncratic nature of trovafloxacin toxicity, as individual variations in PANX1 expression or function could significantly influence susceptibility to injury. Importantly, trovafloxacin does not inhibit connexin 43 gap junctions or PANX2 at comparable concentrations, demonstrating its selective action on PANX1 channels [6].

G cluster_1 Primary Mechanisms cluster_2 Cellular Consequences cluster_3 Tissue Manifestations start Trovafloxacin Exposure mech1 Mitochondrial Dysfunction start->mech1 mech2 PANX1 Channel Inhibition start->mech2 mech3 Gene Regulation disruption start->mech3 sub1_1 ROS Generation mech1->sub1_1 sub1_2 Glutathione Depletion mech1->sub1_2 sub1_3 Energy Failure mech1->sub1_3 cons1 Oxidative Stress sub1_1->cons1 sub1_2->cons1 cons3 Metabolic Dysregulation sub1_3->cons3 sub2_1 Impaired Apoptotic Clearance mech2->sub2_1 sub2_2 Dysregulated ATP Release mech2->sub2_2 cons2 Inflammatory Activation sub2_1->cons2 sub2_2->cons2 sub3_1 HNF-4α Suppression mech3->sub3_1 sub3_2 Metabolic Network Dysfunction mech3->sub3_2 sub3_1->cons3 sub3_2->cons3 man1 Hepatocyte Apoptosis/Necrosis cons1->man1 man2 Immune Cell Infiltration cons2->man2 cons3->man1 man3 Liver Failure man1->man3 man2->man3

Figure 2: Multifactorial Mechanisms of Trovafloxacin-Induced Hepatotoxicity. This diagram illustrates the interconnected pathways through which trovafloxacin causes liver injury, including mitochondrial dysfunction, PANX1 channel inhibition, and transcriptional regulation disruption.

Regulatory and Clinical Implications

Risk Mitigation and Use Restrictions

The safety profile of trovafloxacin prompted rapid regulatory action following its initial approval. The FDA implemented a series of increasingly restrictive measures, culminating in a black box warning—the strongest safety designation—highlighting the risk of severe hepatotoxicity. Currently, trovafloxacin remains available in the United States only under highly restricted conditions, primarily as a compliance pack with azithromycin for single-dose treatment of gonococcal and non-gonococcal urethritis. Its use has been largely abandoned in most other clinical contexts, and it is no longer marketed in many countries [2].

The regulatory response to trovafloxacin's safety signals represents a case study in pharmacovigilance and post-market surveillance. The trajectory from widespread approval to severe restrictions occurred over a remarkably short timeframe—approximately 18 months—highlighting both the limitations of pre-market clinical trials in detecting rare idiosyncratic reactions and the importance of robust post-marketing surveillance systems. The trovafloxacin experience has informed subsequent regulatory approaches to fluoroquinolone safety, contributing to class-wide warnings regarding tendinopathy, peripheral neuropathy, CNS effects, and exacerbation of myasthenia gravis [2] [3] [7].

Therapeutic Considerations and Alternatives

When evaluating the risk-benefit balance of trovafloxacin, its enhanced antibacterial activity must be weighed against its significant toxicity potential. Trovafloxacin demonstrates superior in vitro potency against many Gram-positive organisms compared to earlier fluoroquinolones, with MIC90 values of 0.125 μg/mL against Streptococcus pneumoniae compared to 8-32 μg/mL for levofloxacin and 32-128 μg/mL for ciprofloxacin. It was the only fluoroquinolone ever specifically approved for anaerobic infections, highlighting its unique spectrum among class members [5] [2] [8].

For clinical situations where broad-spectrum coverage including anaerobes is required, several therapeutic alternatives with improved safety profiles exist. Carbapenems (imipenem, meropenem), combination therapies (ceftriaxone plus metronidazole), and newer fluoroquinolones with better safety records (moxifloxacin) offer reasonable alternatives with more favorable risk-benefit profiles. The continued limited availability of trovafloxacin suggests that in rare circumstances where its unique antibacterial profile is absolutely necessary and no alternatives exist, its use may be justified with appropriate hepatic monitoring, though most clinicians have abandoned it entirely in favor of safer options [2] [7].

Conclusion and Future Perspectives

The comparative safety profile of this compound serves as a paradigm for understanding the complex interplay between drug structure, efficacy, and toxicity. While its potent antibacterial activity against a broad spectrum of pathogens represented a significant therapeutic advance, this benefit was ultimately overshadowed by its unpredictable but severe hepatotoxicity. The experimental data derived from advanced microphysiological models provides compelling evidence for multiple mechanistic pathways contributing to trovafloxacin-induced liver injury, including mitochondrial dysfunction, oxidative stress, PANX1 channel inhibition, and disruption of hepatic gene regulatory networks.

From a drug development perspective, the trovafloxacin experience underscores the critical importance of developing more predictive preclinical models that can detect idiosyncratic toxicity signals before drugs reach widespread clinical use. The successful application of human microphysiological liver models to discriminate trovafloxacin's toxicity from levofloxacin's safety suggests such systems may play an increasingly important role in future antibiotic development. Furthermore, understanding the specific structural features of trovafloxacin that confer both enhanced antibacterial activity and increased toxicity can inform the rational design of next-generation fluoroquinolones with improved therapeutic indices.

References

trovafloxacin potency in topoisomerase IV cleavage assays vs ciprofloxacin

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Potency

The following tables consolidate key experimental data highlighting the enhanced activity of trovafloxacin.

Table 1: Activity Against S. aureus Topoisomerase IV and DNA Gyrase

Parameter Trovafloxacin Ciprofloxacin Context
Relative Potency in Stimulating Topo IV-mediated DNA Cleavage At least 5 times more potent than ciprofloxacin [1] Baseline Purified enzymes from S. aureus RN4220 [1]
MIC₉₀ vs. S. aureus Clinical Isolates (with gyrA/grlA mutations) 4 μg/ml [1] 128 μg/ml [1] 29 clinical isolates [1]
Frequency of Mutation to Resistance (1st-step) ~ 1.1 × 10⁻¹⁰ [1] ~ 3.0 × 10⁻⁷ to 3.0 × 10⁻⁸ [1] Selected at 2-4x MIC in S. aureus RN4220 [1]

Table 2: Efficacy in an In Vivo Model of Staphylococcal Endocarditis

Parameter Trovafloxacin Ciprofloxacin Context
Treatment Outcome Equivalent to vancomycin; significantly effective [2] Equivalent to vancomycin; significantly effective [2] 3-5 day treatment in rats [2]
Selection of Resistant Mutants In Vivo Did not select for resistance [2] Selected for resistant derivatives [2] In treated rats [2]
Propensity to Select Resistance In Vitro 10 to 100 times less prone than ciprofloxacin [2] Baseline Time-kill curve studies [2]

Experimental Protocols

The compelling data shown above are generated through standardized biochemical and microbiological assays. Below are the detailed protocols for the key experiments cited.

DNA Cleavage Assay with Purified Topoisomerase IV

This assay directly measures a quinolone's ability to stabilize the covalent complex between topoisomerase IV and cleaved DNA, which is the primary lethal event [1].

  • Objective: To quantify the potency of quinolones in stimulating DNA cleavage by topoisomerase IV [1].
  • Key Steps:
    • Enzyme Preparation: The genes for topoisomerase IV subunits (grlA and grlB) are cloned from S. aureus and overexpressed in E. coli. The enzymes are then purified [1].
    • Reaction Setup: The purified topoisomerase IV is incubated with DNA substrate in an appropriate reaction buffer [3].
    • Drug Addition: The quinolone (e.g., trovafloxacin or ciprofloxacin) is added to the reaction mixture. A control reaction with no drug is also included [1].
    • Cleavage Complex Trapping: The reaction is stopped by adding a denaturing agent like SDS, which traps the cleavage complexes [3].
    • Detection & Analysis: Proteinase K is added to digest the enzyme, and the DNA products are analyzed by agarose gel electrophoresis. The conversion of supercoiled plasmid DNA into linear and nicked forms indicates the level of drug-induced DNA cleavage [1] [3].
  • Measurement: The concentration of drug required to stimulate 50% of the maximum possible DNA cleavage (EC₅₀) is determined. The lower the EC₅₀, the higher the potency of the drug [1].

This experimental workflow is visualized in the following diagram:

G Start Start Assay Prep Purify S. aureus Topoisomerase IV Start->Prep Incubate Incubate Enzyme with DNA Substrate Prep->Incubate AddDrug Add Quinolone (Trovafloxacin vs Ciprofloxacin) Incubate->AddDrug Trap Stop Reaction & Trap Cleavage Complexes AddDrug->Trap Analyze Analyze DNA Cleavage via Gel Electrophoresis Trap->Analyze Result Determine EC₅₀ (Lower EC₅₀ = Higher Potency) Analyze->Result

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the gold-standard assay for evaluating a drug's antibacterial activity in a laboratory setting [1] [2].

  • Objective: To determine the lowest concentration of an antibiotic that prevents visible bacterial growth [2].
  • Key Steps (Broth Macrodilution Method):
    • Inoculum Preparation: A bacterial suspension is standardized to approximately 10⁵ to 10⁶ CFU/ml [2].
    • Dilution Series: The antibiotic is serially diluted in cation-supplemented Mueller-Hinton broth [1].
    • Inoculation & Incubation: Each tube is inoculated with the bacterial suspension and incubated at 35°C for 24 hours [2].
    • Reading Results: The MIC is the lowest antibiotic concentration that inhibits visible bacterial growth [2].

Mechanism of Action and Resistance

The superior performance of trovafloxacin can be understood through its mechanism of action and how it overcomes common resistance pathways.

  • Primary Target in S. aureus: For many quinolones, including ciprofloxacin, topoisomerase IV is the primary target in S. aureus. Mutations in its grlA subunit are the most common first step to resistance [1].
  • Overcoming Resistance: Trovafloxacin retains greater potency against mutant forms of topoisomerase IV. While multiple mutations are typically required for high-level resistance to trovafloxacin, a single mutation in grlA can confer resistance to ciprofloxacin [1].
  • Dual-Targeting Concept: A highly desirable property in newer quinolones is balanced inhibition of both DNA gyrase and topoisomerase IV. This dual targeting makes the selection of high-level resistance much less probable, as it requires concurrent mutations in two essential enzymes [4]. While the primary data here shows trovafloxacin's high potency against topoisomerase IV, its improved overall activity suggests a favorable target profile.

References

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Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

512.09774000 g/mol

Monoisotopic Mass

512.09774000 g/mol

Heavy Atom Count

35

Appearance

Assay:≥98%A crystalline solid

UNII

0P1LKO80WN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (97.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Trovafloxacin is a synthetic broad spectrum quinolone antibacterial agent indicated for the treatment of the following infections in adults: Pneumonia: Community Acquired Pneumonia and Nosocomial Pneumonia (mild, moderate, and severe). Note: Efficacy in patients with very severe nosocomial pneumonia and in particular infections due to less susceptible pathogens e. g. P. aeruginosa, has not been established. See also section 4. 2. Acute Exacerbations of Chronic BronchitisAcute SinusitisComplicated Intra-abdominal Infections and Acute Pelvic InfectionsSalpingitisUncomplicated Gonococcal Urethritis and CervicitisChlamydial CervicitisComplicated Skin and Soft Tissue InfectionsConsideration should be given to official guidance on the appropriate use of antibacterial agents.

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

ATC Code

J01MA13

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

147059-75-4

Use Classification

Human drugs -> Antibacterials for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 08-15-2023

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